Biotin-PEG6-hydrazide
Description
Properties
Molecular Formula |
C25H47N5O9S |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C25H47N5O9S/c26-30-23(32)5-7-34-9-11-36-13-15-38-17-18-39-16-14-37-12-10-35-8-6-27-22(31)4-2-1-3-21-24-20(19-40-21)28-25(33)29-24/h20-21,24H,1-19,26H2,(H,27,31)(H,30,32)(H2,28,29,33)/t20-,21-,24-/m0/s1 |
InChI Key |
BKVIFOCCBJHLJK-HFMPRLQTSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG6-hydrazide |
Origin of Product |
United States |
Foundational & Exploratory
Optimizing Glycan Conjugation: A Comparative Technical Analysis of Biotin-PEG6-hydrazide and Biotin-LC-hydrazide
[1]
Executive Summary
In the development of bioconjugates—specifically the labeling of glycoproteins, antibodies, and cell surface markers—the choice of linker chemistry is often the determinant factor between a stable, high-affinity reagent and a precipitated, non-functional aggregate.[1][2][3][4]
This technical guide analyzes the physicochemical distinctions between Biotin-LC-hydrazide (Long Chain) and Biotin-PEG6-hydrazide (Polyethylene Glycol).[5] While both reagents target aldehyde groups generated by periodate oxidation, their solubility profiles and steric behaviors diverge significantly. The Biotin-PEG6-hydrazide offers a hydrophilic alternative that eliminates the need for organic co-solvents (DMSO/DMF), thereby preserving the native conformation of sensitive proteins and reducing aggregation during long-term storage.[5]
Chemical Architecture and Physicochemical Properties[2][6]
The fundamental difference lies in the spacer arm composition. Biotin-LC-hydrazide utilizes a hydrocarbon chain, whereas Biotin-PEG6-hydrazide employs a polyethylene glycol ether chain.[5] This structural variance dictates the reagent's interaction with the solvent and the protein surface.
Comparative Specification Table
| Feature | Biotin-LC-hydrazide | Biotin-PEG6-hydrazide |
| Spacer Composition | 6-aminocaproic acid (Hydrocarbon) | Hexaethylene glycol (PEG6) |
| Hydrophobicity | Hydrophobic (Aliphatic) | Hydrophilic (Polar ether bonds) |
| Molecular Weight | 371.50 g/mol | ~593.74 g/mol |
| Spacer Length (Extended) | 24.7 Å | ~35–37 Å (Estimated) |
| Primary Solvent | DMSO or DMF (Required for stock) | Water, PBS, or Acetate Buffer |
| Water Solubility | Poor (< 5 mg/mL) | High (> 50 mg/mL) |
| Aggregation Risk | Moderate to High (Protein-dependent) | Low (Passivates surface) |
Structural Logic Flow
The following diagram illustrates how the chemical structure influences the downstream biophysical properties of the conjugate.
Figure 1: Causal relationship between linker chemistry, solvent requirements, and protein stability outcomes.[5]
Solubility Dynamics and Solvent Compatibility
The Solubility Challenge with Biotin-LC
Biotin-LC-hydrazide is sparingly soluble in aqueous buffers.[5] Standard protocols require dissolving the reagent in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution (typically 50 mM) before diluting it into the reaction mixture 6.
-
Mechanism of Failure: When the DMSO stock is added to the aqueous protein buffer, the local concentration of organic solvent can momentarily spike, causing sensitive proteins to denature or precipitate. Furthermore, the hydrophobic LC spacer can interact with hydrophobic patches on the protein surface, driving aggregation over time.
The PEG6 Advantage
Biotin-PEG6-hydrazide incorporates six ethylene glycol units.[5] The ether oxygens in the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the linker 7.
-
Operational Benefit: The reagent can be dissolved directly in the reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.5) at high concentrations. This eliminates the introduction of organic solvents entirely, making it the superior choice for in vivo applications or labile proteins.
Bioconjugation Performance: Sterics and Aggregation
Steric Hindrance
The efficiency of the biotin-streptavidin interaction depends on the accessibility of the biotin moiety.
-
Biotin-LC (24.7 Å): Sufficient for most ELISA applications but may be sterically hindered if the biotin binds deep within a glycoprotein cleft.[5]
-
Biotin-PEG6 (~35–37 Å): The longer, more flexible PEG chain projects the biotin moiety further away from the protein surface.[5] This increases the capture efficiency by streptavidin, particularly when the target protein is immobilized on a solid phase 2.
The "Stealth" Effect
PEGylation imparts a "stealth" character to the conjugate. The hydration sphere repels non-specific protein interactions. Conversely, conjugates made with Biotin-LC can suffer from the "hydrophobic patch" effect, where the aliphatic spacers attract each other or other hydrophobic surfaces, leading to background noise in assays and precipitation during storage 8.[5]
Experimental Protocol: Glycoprotein Labeling
This protocol describes the labeling of a glycoprotein (e.g., IgG) via sialic acid oxidation.[9] It highlights the divergence in handling between the two reagents.
Phase 1: Oxidation[1]
-
Preparation: Dissolve glycoprotein at 1–5 mg/mL in Oxidation Buffer (100 mM Sodium Acetate, pH 5.5). Avoid Tris or other amine-containing buffers.[5]
-
Oxidation: Add Sodium Meta-Periodate (NaIO₄) to a final concentration of 1–10 mM.[5]
-
Note: Use 1 mM at 0°C for sialic acid specificity. Use 5–10 mM at RT for general carbohydrate oxidation.
-
-
Incubation: Incubate for 30 minutes in the dark.
-
Desalting: Remove excess periodate using a desalting column (e.g., Sephadex G-25) equilibrated with Coupling Buffer (100 mM Sodium Acetate, pH 5.5).[5]
Phase 2: Biotinylation (The Divergent Step)[1]
| Step | Biotin-LC-hydrazide Workflow | Biotin-PEG6-hydrazide Workflow |
| Stock Prep | Dissolve reagent in DMSO to 50 mM.[5] | Dissolve reagent in Coupling Buffer to 50 mM. |
| Addition | Add stock to protein to final 5 mM. (Final DMSO conc. will be ~10%) | Add stock to protein to final 5 mM. (Zero organic solvent) |
| Incubation | 2 hours at Room Temp (RT). | 2 hours at Room Temp (RT). |
Phase 3: Stabilization (Optional but Recommended)[1]
-
Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 5 mM.
-
Incubate for 30 minutes. This reduces the reversible hydrazone bond to a stable hydrazine bond.
-
Final Purification: Remove unreacted biotin via dialysis or desalting column against PBS.
Workflow Visualization
Figure 2: Step-by-step workflow for hydrazide-mediated biotinylation, highlighting the reagent selection point.
Selection Guide: When to Use Which?
| Scenario | Recommended Reagent | Reasoning |
| Standard Antibody Labeling | Biotin-LC-hydrazide | Cost-effective; antibodies are generally robust against low concentrations of DMSO.[5] |
| In Vivo Studies | Biotin-PEG6-hydrazide | Increased solubility and reduced immunogenicity; PEG masks the conjugate from rapid clearance.[5] |
| Labile Enzymes | Biotin-PEG6-hydrazide | Avoids DMSO-induced denaturation; maintains enzymatic activity.[5] |
| Long-term Storage | Biotin-PEG6-hydrazide | Prevents aggregation caused by hydrophobic interactions over time.[5] |
| High Density Labeling | Biotin-PEG6-hydrazide | High substitution ratios with LC linkers can cause precipitation; PEG linkers maintain solubility even at high labeling density.[5] |
References
-
Thermo Fisher Scientific. EZ-Link Hydrazide Biotins Product Information.[5] Retrieved from 10[5]
-
Interchim. Hydrazide-Biotin Technical Sheet. Retrieved from 7[5]
-
AxisPharm. Biotin-PEG6-Hydrazide Product Specifications. Retrieved from 2[5]
-
National Institutes of Health (PMC). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Retrieved from 8[5]
-
BroadPharm. Biotin-PEG6-hydrazide Structure and Properties. Retrieved from 11[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biotin-PEG6-Hydrazide | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medkoo.com [medkoo.com]
- 6. You are being redirected... [bio-world.com]
- 7. interchim.fr [interchim.fr]
- 8. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Biotin-PEG6-hydrazide, 2601437-70-9 | BroadPharm [broadpharm.com]
Technical Guide: Cleavable vs. Non-Cleavable Biotin Hydrazide Linkers
Optimization Strategies for Glycoproteomics and Surfaceome Profiling
Executive Summary
Biotin hydrazide chemistry represents the gold standard for labeling and enriching glycoconjugates (glycoproteins, glycolipids) and oxidized RNA. The core reaction involves the ligation of a hydrazide group to an aldehyde generated via periodate oxidation.[1][2] However, the success of downstream analysis—particularly Mass Spectrometry (MS)—hinges on the linker architecture.
While non-cleavable linkers offer superior stability for imaging and blotting, they introduce significant contamination during affinity purification due to the near-covalent strength of the streptavidin-biotin interaction (
Part 1: The Chemistry of Hydrazide Labeling
Unlike amine-reactive reagents (NHS-esters) that label all surface lysines, hydrazide chemistry is chemoselective . It targets carbohydrates, specifically the cis-diols found in sugars (sialic acid, galactose, mannose) or the 3'-terminal ribose of RNA.[1][2]
The Reaction Mechanism[3]
-
Oxidation: Sodium Periodate (
) oxidizes cis-diols to reactive aldehydes.[2]-
Control Point: Low concentration (1 mM,
C) targets terminal Sialic Acids. High concentration (10 mM, RT) targets all cis-diols.
-
-
Ligation: The biotin hydrazide attacks the aldehyde to form a hydrazone bond.[3]
-
Stabilization (Optional): The hydrazone bond is semi-stable. For permanent linkage, it can be reduced with sodium cyanoborohydride (
) to a secondary amine.[3] -
Catalysis (Critical): The use of Aniline (10-100 mM) catalyzes the reaction, increasing ligation efficiency by forming a highly reactive Schiff base intermediate, allowing the reaction to proceed at neutral pH (6.5–7.0) rather than acidic pH, which preserves protein integrity.
Visualization: The Labeling Workflow
Caption: Step-wise mechanism of chemoselective hydrazide labeling. Aniline catalysis accelerates the Ligation step.[4]
Part 2: Non-Cleavable Linkers (The "Standard")
Structure: Biotin - [Spacer (PEG/LC)] - Hydrazide.[3] Common Reagents: Biotin-LC-Hydrazide, Biotin-PEG4-Hydrazide.
Mechanistic Profile
Non-cleavable linkers create a permanent bridge. To retrieve the captured target from Streptavidin beads, one must break the Biotin-Streptavidin interaction.
-
Elution Condition: Boiling in SDS-PAGE buffer or 8M Urea/GuHCl.
-
The Consequence: This denatures the streptavidin tetramer. The eluate becomes contaminated with streptavidin subunits (monomers), which mask low-abundance peptides in Mass Spectrometry and make functional assays impossible.
Best Use Cases
-
Western Blotting: Where the protein remains on the membrane.
-
Flow Cytometry/Imaging: Where the signal is detected in situ without elution.
-
Harsh Purification: When the target is extremely stable and streptavidin contamination is irrelevant (e.g., small molecule purification).
Part 3: Cleavable Linkers (The "Precision" Approach)
Cleavable linkers introduce a chemically labile "weak link" between the biotin and the hydrazide. This allows elution of the target without disrupting the biotin-streptavidin bond.
Disulfide Linkers (-S-S-)
-
Cleavage: Reduction using 50 mM DTT or TCEP.
-
Mechanism: The disulfide bond breaks, releasing the protein with a sulfhydryl (-SH) tag.
-
Pros: Reagents are inexpensive and widely available.
-
Cons: Native cysteines in the protein must be alkylated (blocked) before labeling to prevent disulfide exchange. Incompatible with downstream assays sensitive to reducing agents.
DADPS Linkers (Acid-Cleavable)
-
Cleavage: 5-10% Formic Acid (30 mins).
-
Mechanism: The silyl ether bond hydrolyzes under mild acidic conditions.
-
Pros: Compatible with MS workflows (formic acid is a standard mobile phase component). Leaves a small, defined mass tag (~143 Da).[5][7] No need to block native cysteines.
-
Status: Currently considered the state-of-the-art for glycoproteomics (Surfaceome profiling).
Azo Linkers
-
Cleavage: Sodium Dithionite (
). -
Pros: Rapid cleavage.
-
Cons: Sodium dithionite is unstable in solution and can degrade peptides; less popular than DADPS for high-sensitivity MS.
Visualization: Elution Pathways
Caption: Comparison of elution purity. Cleavable linkers leave biotin bound to the bead, yielding pure target.
Part 4: Comparative Analysis
| Feature | Non-Cleavable | Disulfide Cleavable | DADPS Cleavable |
| Bond Stability | Permanent | Labile to Reductants | Labile to Acid |
| Elution Agent | SDS/Boiling/Urea | 50mM DTT or TCEP | 5-10% Formic Acid |
| Elution Efficiency | High (but dirty) | High (>90%) | High (>90%) |
| Sample Purity | Low (Streptavidin contamination) | High | Very High |
| Native Elution? | No (Denatured) | Yes (if no structural disulfides) | Yes |
| MS Compatibility | Poor | Good | Excellent |
| Residual Mass | N/A (Whole linker) | ~88 Da (varies) | ~143 Da |
Part 5: Protocol - Cell Surface Capture (CSC)
Based on the Wollscheid methodology for Glycoproteomics.
Objective: Enrich N-linked glycoproteins from the cell surface using a DADPS-Biotin-Hydrazide linker for Mass Spec analysis.
Reagents
-
Labeling Buffer: PBS pH 6.5 (Aniline works best at slightly acidic/neutral pH).
-
Oxidant: 1.5 mM Sodium Periodate (
). -
Catalyst: 10 mM Aniline (freshly prepared).
-
Linker: 1 mM DADPS-Biotin-Hydrazide.
-
Quench: Glycerol.
Step-by-Step Workflow
-
Oxidation (The Switch):
-
Wash cells (10^7 count) 3x with cold PBS.
-
Resuspend in Labeling Buffer containing 1.5 mM NaIO4 .
-
Incubate 15 min at 4°C in the dark.
-
Note: This low concentration/temp specifically targets surface sialic acids, minimizing internal oxidation.
-
-
Quenching:
-
Add Glycerol to 10% final concentration to scavenge excess periodate. Wash cells 2x.
-
-
Ligation (The Capture):
-
Resuspend cells in Labeling Buffer containing 1 mM DADPS-Biotin-Hydrazide + 10 mM Aniline .
-
Incubate 60 min at 4°C.
-
Critical: Aniline increases yield by ~10-fold compared to uncatalyzed reactions.
-
-
Lysis & Enrichment:
-
Lyse cells (RIPA buffer).
-
Incubate lysate with Streptavidin-Sepharose beads (2 hours).
-
Wash beads rigorously (Urea, SDS, NaCl) to remove non-covalent binders.
-
-
On-Bead Digestion (Trypsinization):
-
Digest proteins while bound to the beads using Trypsin.
-
Wash away non-glycosylated peptides. The glycosylated peptides remain bound to the beads via the biotin linker.
-
-
Elution (The Release):
-
Incubate beads in 5% Formic Acid for 30 mins at RT.
-
Collect supernatant. The acid cleaves the DADPS linker, releasing the glycosylated peptides.
-
Result: Pure N-glycopeptides ready for LC-MS/MS.
-
Part 6: Troubleshooting & Optimization
Low Labeling Efficiency
-
Check Periodate:
is hygroscopic and degrades in light. Always use fresh stock. -
pH Drift: Hydrazone formation is pH-dependent. Ensure buffer is pH 6.5–7.0.
-
Add Aniline: If not using aniline, reaction times must be extended (overnight) which risks cell viability.
High Background (Non-Specific Binding)
-
Blocking: If using Disulfide linkers, pre-block free cysteines with Iodoacetamide (IAA).
-
Washing: Streptavidin tolerates harsh washing. Use 8M Urea and 1% SDS washes before elution to strip "sticky" proteins.
Incomplete Elution
-
Disulfide: Ensure pH is > 7.5 during DTT elution (reduction is pH sensitive).
-
DADPS: Ensure Formic Acid is fresh. A second elution step often recovers an additional 10-15% of material.
References
-
Wollscheid, B., et al. (2009). Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins. Nature Biotechnology.[8] Link
-
Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology. (Establishes Aniline Catalysis). Link
-
Vector Laboratories. (n.d.). DADPS Biotin Alkyne & Hydrazide Technical Guide. Vector Labs. Link
-
Thermo Fisher Scientific. (n.d.). User Guide: Glycoprotein Enrichment using Hydrazide Chemistry. Thermo Fisher. Link
-
Szychowski, J., et al. (2010).[6] Cleavable Biotin Probes for Labeling of Biomolecules via the Azide–Alkyne Cycloaddition.[7][9] Journal of the American Chemical Society. (Details DADPS mechanism). Link
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. DADPS Biotin Alykne - Creative Biolabs [creative-biolabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ligand-receptor-binding.com [ligand-receptor-binding.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Site-Specific Antibody Labeling with Biotin-PEG6-Hydrazide
Executive Summary
The heterogeneity of antibody-drug conjugates (ADCs) and labeled reagents often stems from the stochastic nature of amine-based coupling. Random labeling of lysine residues can occlude the antigen-binding region (Fab), reducing affinity and increasing background noise.
This guide details the protocol for site-specific biotinylation of IgG antibodies using Biotin-PEG6-Hydrazide . By targeting the carbohydrate moieties (glycans) located specifically on the Fc region, this method preserves the immunoreactivity of the antibody. The inclusion of a polyethylene glycol (PEG6) spacer is a critical chemical modification that enhances water solubility, minimizes aggregation, and eliminates steric hindrance during Streptavidin binding.
Part 1: The Chemistry of Precision
The Molecule: Biotin-PEG6-Hydrazide
Unlike standard biotin reagents, this molecule is engineered with three distinct functional domains:
-
Biotin Head: The affinity tag for Streptavidin/Avidin (
).[1] -
PEG6 Spacer (Polyethylene Glycol): A hydrophilic linker of 6 ethylene oxide units.
-
Function: It extends the biotin arm (~29 Å) away from the protein surface, preventing the biotin from being "buried" in the antibody's hydrophobic pockets. It also drastically increases the solubility of the reagent in aqueous buffers.
-
-
Hydrazide Group: A nucleophile (
) that reacts specifically with aldehydes.[1]
The Mechanism: Oxidative Coupling
Antibodies (IgG) are glycosylated at the conserved Asparagine-297 residue in the Fc domain. These glycans are distant from the antigen-binding site.[2]
-
Oxidation: Sodium meta-periodate (
) oxidizes the cis-diols of sialic acid or other sugars into reactive aldehyde groups.[3][4] -
Ligation: The hydrazide group attacks the aldehyde to form a hydrazone bond .[1][3][5]
-
Stabilization (Optional but Recommended): The hydrazone bond is reversible. Reduction with Sodium Cyanoborohydride (
) converts it into a stable secondary amine linkage.[1]
Mechanistic Pathway Diagram
Figure 1: Chemical pathway for site-specific conjugation. The process converts inert Fc glycans into stable attachment points without affecting the Fab region.
Part 2: Strategic Advantages
Comparing Biotin-PEG6-Hydrazide to traditional labeling biochemistries reveals why it is the superior choice for quantitative assays and therapeutic development.
| Feature | NHS-Ester (Amine) | Maleimide (Thiol) | Biotin-PEG6-Hydrazide (Glycan) |
| Target Site | Lysines (Random) | Cysteines (Hinge) | Fc Glycans (Site-Specific) |
| Fab Occlusion | High Risk | Low Risk | Zero Risk |
| Antibody Integrity | Intact | Risk of fragmentation | Intact |
| Solubility | Poor (often requires DMSO) | Moderate | High (due to PEG6) |
| Selectivity | Low (many lysines) | Medium (requires reduction) | High (only oxidized sugars) |
| Reversibility | Irreversible (Amide) | Irreversible (Thioether) | Reversible (unless reduced) |
Part 3: The Protocol (A Self-Validating System)
Prerequisites:
-
Buffer A (Oxidation): 0.1 M Sodium Acetate, pH 5.5.[2]
-
Buffer B (Coupling): PBS, pH 7.2 (or continue in Acetate pH 5.5).
-
Reagent: Biotin-PEG6-Hydrazide (100 mM stock in DMSO).
-
Oxidizer: Sodium Meta-Periodate (
).[1][3] -
Reducer: Sodium Cyanoborohydride (
) - Caution: Toxic. -
Purification: Zeba Spin Desalting Columns (7K MWCO).
Phase 1: Activation (Oxidation)
Goal: Create reactive aldehydes on the Fc region.
-
Buffer Exchange: Equilibrate 1–5 mg of IgG into Buffer A using a desalting column.
-
Critical Checkpoint: Ensure the buffer is free of amines (Tris/Glycine).[6] Amines will compete with hydrazides later.
-
-
Prepare Oxidizer: Dissolve
in Buffer A to a concentration of 20 mM. Prepare fresh; do not store. -
Reaction: Add
to the IgG solution to a final concentration of 10 mM (for backbone oxidation) or 1 mM (for sialic acid only). -
Incubate: 30 minutes at room temperature (protected from light).
-
Quench/Purify: Immediately pass the sample through a desalting column equilibrated with Buffer A to remove excess periodate.
-
Why? Residual periodate can oxidize the hydrazide reagent, ruining the next step.
-
Phase 2: Conjugation (Labeling)
Goal: Form the hydrazone bond.[1][3]
-
Reagent Addition: Add Biotin-PEG6-Hydrazide stock to the oxidized IgG.
-
Ratio: Use a 50-fold molar excess of biotin over IgG.
-
Calculation: For 1 mL of IgG (1 mg/mL, ~6.7 µM), add ~3.4 µL of 100 mM Biotin stock.
-
-
Incubate: 2 hours at room temperature with gentle rotation.
-
Optimization Note: Reaction efficiency is highest at pH 5.0–6.0.
-
Phase 3: Stabilization (Reduction)
Goal: Lock the bond.
-
Add Reducer: Add
to a final concentration of 5 mM.-
Note: Perform this step in a fume hood.
-
-
Incubate: 30 minutes at room temperature.
-
Final Purification: Buffer exchange into PBS (pH 7.4) using a desalting column or dialysis cassette to remove excess biotin and cyanide byproducts.[3]
Phase 4: Validation (HABA Assay)
Goal: Quantify Biotin:Antibody Ratio.
-
Mix the labeled antibody with HABA/Avidin reagent.
-
Measure absorbance at 500 nm.[6] Biotin displaces HABA, causing a decrease in A500.
-
Target Metric: A successful site-specific labeling typically yields 2–4 biotins per IgG molecule (corresponding to the two heavy chain glycans).
Workflow Diagram
Figure 2: Step-by-step workflow for Biotin-PEG6-Hydrazide labeling. Color coding indicates: Blue (Stable Sample), Red (Active Reaction), Green (Reagent Addition), Grey (Process).
Part 4: Troubleshooting & Expert Insights
"The Reaction Failed" (Low Biotin Incorporation)
-
Cause 1: pH Mismatch. Hydrazide reactivity drops significantly above pH 7.5. Ensure the coupling reaction occurs at pH 5.5–6.0.
-
Cause 2: Tris Interference. If the starting antibody was in Tris buffer and not fully exchanged, the primary amines in Tris scavenged the aldehydes.
-
Cause 3: Glycan Deficiency. Recombinant monoclonal antibodies (mAbs) produced in certain systems (e.g., E. coli) may lack glycosylation. Confirm the antibody source is mammalian (CHO or HEK293 cells).
Precipitation
-
Cause: Over-oxidation. Using >10 mM Periodate or incubating >1 hour can damage the protein backbone.
-
Solution: Reduce periodate concentration to 1 mM and oxidize only sialic acid residues if the antibody is sensitive. The PEG6 spacer usually prevents precipitation compared to hydrophobic LC-Biotin, so precipitation often indicates protein denaturation, not reagent insolubility.
Aniline Catalysis (Expert Optimization)
For difficult-to-label antibodies, adding 100 mM Aniline to the coupling reaction (Phase 2) can catalyze hydrazone formation, increasing yield and speed at pH 6.0. This is a standard technique in bioconjugation chemistry to push the equilibrium forward.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets (Aldehydes and Ketones). [Link]
-
O'Shannessy, D. J., et al. (1984).[4] A novel procedure for labeling immunoglobulins by conjugation to oligosaccharide moieties.[4] Immunology Letters.[4] [Link]
Sources
Methodological & Application
Application Notes & Protocols: Site-Specific Biotinylation of Antibodies via Fc Glycans
Authored by: Gemini, Senior Application Scientist
Abstract
The conjugation of biotin to monoclonal antibodies (mAbs) is a cornerstone technique for a vast array of applications, from immunoassays to targeted drug delivery. Traditional biotinylation methods, which typically target lysine residues, result in heterogeneous products with random conjugation sites and a variable biotin-to-antibody ratio (B/P). This heterogeneity can compromise antibody function and lead to significant batch-to-batch variability.[1] This guide details a chemoenzymatic strategy for the site-specific biotinylation of antibodies by remodeling the conserved N-linked glycans in the Fc region. This approach yields a homogeneous population of conjugated antibodies with a precise B/P ratio of 2, ensuring that biotinylation occurs distal to the antigen-binding Fab region, thereby preserving immunoreactivity.[2][] We provide a detailed scientific background, step-by-step protocols for the enzymatic modification and subsequent biotinylation via copper-free click chemistry, and methods for the characterization of the final conjugate.
Scientific Background: The Rationale for Targeting Fc Glycans
The IgG Fc Glycan: A Unique Conjugation Handle
Immunoglobulin G (IgG) antibodies possess a highly conserved N-glycosylation site at the asparagine-297 (Asn297) residue within each of the two heavy chains of the Fc (Fragment crystallizable) region.[4][5] These glycans are typically complex, biantennary structures sequestered between the Cγ2 domains.[6] While the exact composition of these glycans can be heterogeneous (a feature known as microheterogeneity), their universal presence and defined location make them an ideal target for site-specific modification.[7] Crucially, modifying the antibody at this position is unlikely to interfere with the antigen-binding activity of the Fab (Fragment antigen-binding) regions.[8]
The Chemoenzymatic Strategy
The strategy described herein leverages a sequence of enzymatic reactions to remodel the native Fc glycan, followed by a bioorthogonal chemical reaction to attach the biotin moiety. This process ensures uniformity and control over the final product. The workflow can be summarized in three key stages:
-
Enzymatic Glycan Remodeling: The heterogeneous terminal sugars (galactose and sialic acid) of the native Fc glycan are enzymatically removed to expose the underlying N-acetylglucosamine (GlcNAc) residues. This creates a uniform substrate for the next step.
-
Installation of a Bioorthogonal Handle: A mutant enzyme, β-1,4-galactosyltransferase (Y289L), is used to transfer an azide-modified sugar (N-azidoacetylgalactosamine, GalNAz) specifically onto the exposed terminal GlcNAc residues.[9][10] The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can react selectively with a specific partner.
-
Copper-Free Click Chemistry: The azide-modified antibody is then reacted with a biotin molecule that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).[11][12] This reaction, known as a strain-promoted alkyne-azide cycloaddition (SPAAC), is highly efficient, specific, and occurs under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.[13]
This sequential approach results in precisely two biotin molecules being conjugated per antibody (one on each heavy chain), yielding a final product with a defined B/P ratio of 2.
Caption: Chemoenzymatic workflow for site-specific antibody biotinylation.
Protocol 1: Enzymatic Remodeling of Fc Glycans
Objective: To remove terminal galactose residues from the antibody's Fc glycans, creating a homogeneous population of antibodies with terminal GlcNAc residues (G0/G1 glycoforms). This is a critical first step for ensuring uniform labeling in the subsequent reaction. [9] Materials:
-
IgG Antibody: 100 µg in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must be free of sodium azide.
-
β-Galactosidase (e.g., from Streptococcus pneumoniae)
-
Reaction Buffer: 1X Tris buffer, pH 7.0
-
Antibody Concentrator/Spin Column (e.g., 50 kDa MWCO)
-
Microcentrifuge
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using an antibody concentrator spin column to a final concentration of 1-5 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
100 µg of the prepared antibody.
-
β-Galactosidase (add according to manufacturer's recommended units for 100 µg of IgG).
-
Adjust the final volume to 100 µL with Reaction Buffer.
-
-
Incubation: Gently mix the reaction and incubate at 37°C for 4 hours.
-
Purification: Remove the β-Galactosidase and buffer components by washing the sample three times with 1X Tris buffer (pH 7.0) using a 50 kDa MWCO spin column.
-
Recovery: Recover the concentrated, glycan-remodeled antibody. Determine the concentration using A280 (1.4 AU = 1 mg/mL). [14]The antibody is now ready for the next step.
Protocol 2: Azide-Sugar Labeling using Mutant Galactosyltransferase
Objective: To enzymatically transfer an azide-functionalized sugar (GalNAz) onto the terminal GlcNAc residues of the remodeled antibody using a mutant galactosyltransferase, GalT(Y289L). [15][16] Materials:
-
Glycan-remodeled antibody from Protocol 1.
-
β-1,4-Galactosyltransferase, mutant (GalT(Y289L)). [10][17]* UDP-GalNAz (Uridine diphosphate N-azidoacetylgalactosamine).
-
1M Tris, pH 7.0.
-
Buffer Additive / MnCl₂ solution (as required by GalT enzyme).
-
Antibody Concentrator/Spin Column (50 kDa MWCO).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
100 µg of glycan-remodeled antibody.
-
10 µL of 1M Tris, pH 7.0.
-
2.2 µg of UDP-GalNAz.
-
Buffer Additive/MnCl₂ (as per enzyme manufacturer's instructions).
-
GalT(Y289L) enzyme (add recommended units for 100 µg of IgG).
-
Adjust final volume to 110 µL with nuclease-free water.
-
-
Incubation: Mix gently and incubate at 30°C for 2 hours.
-
Purification: Purify the azide-modified antibody from the enzyme and excess reagents using a 50 kDa MWCO spin column. Wash three times with 1X Tris buffer (pH 7.0).
-
Recovery: Recover the concentrated azide-modified antibody (Ab-N₃). Determine the concentration via A280.
Protocol 3: Copper-Free Click Chemistry Biotinylation
Objective: To covalently attach a biotin moiety to the azide-modified antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. [11] Materials:
-
Azide-modified antibody (Ab-N₃) from Protocol 2.
-
DBCO-functionalized Biotin (e.g., DBCO-PEG4-Biotin), typically dissolved in DMSO.
-
1X Tris buffer, pH 7.0 (or TBS).
-
Antibody Concentrator/Spin Column (50 kDa MWCO) for optional cleanup.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
100 µg of azide-modified antibody in 100 µL of 1X Tris buffer, pH 7.0.
-
Add a 10- to 20-fold molar excess of DBCO-Biotin. For 100 µg of a 150 kDa antibody, this corresponds to approximately 1.1 µL of a 10 mM DBCO-Biotin stock solution for a 10-fold excess.
-
-
Incubation: Mix gently and incubate at 25°C overnight. Protect from light.
-
Purification (Optional but Recommended): Remove any excess, unreacted DBCO-Biotin using a 50 kDa MWCO spin column. Wash twice with your desired final storage buffer (e.g., PBS, pH 7.4).
-
Final Product: Recover the final site-specifically biotinylated antibody. Determine the final concentration and store appropriately (typically at 4°C for short-term or -20°C/-80°C for long-term storage).
Characterization and Quality Control
Validating the success of the conjugation is critical. A multi-faceted approach should be employed to confirm biotinylation, determine the B/P ratio, and ensure the antibody's integrity.
Caption: Quality control workflow for conjugated antibody validation.
Confirmation of Biotinylation and B/P Ratio
-
Mass Spectrometry (MS): This is the gold standard method. Intact mass analysis of the antibody before and after conjugation will show a mass shift corresponding to the addition of two biotin constructs. Analysis of the reduced heavy and light chains will confirm that the modification is exclusively on the heavy chain. [18]* Western Blot: A simple, qualitative method. Run the biotinylated antibody on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to confirm the presence of biotin.
Assessment of Product Purity and Integrity
-
Size-Exclusion Chromatography (SEC-HPLC): This technique is used to assess the level of aggregation in the final product. A successful conjugation should not induce significant aggregation, and the final product should appear as a single, sharp peak corresponding to the monomeric antibody.
-
SDS-PAGE: Running the final product on a non-reducing and reducing SDS-PAGE gel can confirm the overall integrity of the antibody, ensuring that the interchain disulfide bonds were not compromised during the process.
Functional Validation
-
ELISA or Surface Plasmon Resonance (SPR): The ultimate test of a successful conjugation is the retention of antigen-binding activity. A direct or indirect ELISA, or a more quantitative SPR analysis, should be performed to compare the binding kinetics of the biotinylated antibody to the unmodified parent antibody. [18]The binding affinity (KD) should be unchanged.
Conclusion
The chemoenzymatic, site-specific biotinylation of antibodies via their conserved Fc glycans represents a robust and powerful method for producing highly homogeneous and functional conjugates. By providing precise control over the location and stoichiometry of biotin attachment, this strategy overcomes the major limitations of traditional random conjugation techniques. The resulting conjugates exhibit superior batch-to-batch consistency and retain full antigen-binding capability, making them ideal reagents for sensitive and reproducible immunoassays, imaging studies, and other advanced applications in research and drug development. [3][21]
References
-
StreptaClick® Antibody Labeling and Biotinylation Kit - 2 Color (A329045). (n.d.). Bio-Rad. Retrieved February 22, 2026, from [Link]
-
Jennewein, M. F., & Alter, G. (2017). The Immunological Symphony of IgG Glycosylation. Immunological reviews, 278(1), 24–41. [Link]
-
Zhu, Z., & Wang, L.-X. (2022). Chemoenzymatic glycan remodeling for antibody-drug conjugation and beyond. Trends in Cancer, 8(1), 1-4. [Link]
-
GlyCLICK Biotin. (n.d.). Genovis. Retrieved February 22, 2026, from [Link]
-
Lin, C. W., et al. (2015). Mapping Antibody Fc-glycosylation for Optimal Effector Functions. EBioMedicine, 2(8), 908-918. [Link]
-
Reusch, D., & Tejada, M. L. (2015). Fc glycans of therapeutic antibodies as critical quality attributes. Glycobiology, 25(12), 1444–1452. [Link]
-
Li, T., & Wang, L. X. (2018). Site-specific immobilization of endoglycosidases for streamlined chemoenzymatic glycan remodeling of antibodies. Carbohydrate research, 458-459, 25–31. [Link]
-
Role of Fc Glycans in Antibody Function. (2025). Biointron. Retrieved February 22, 2026, from [Link]
-
The advantages and disadvantages of major site-specific conjugation methods for payloads other than synthetic cytotoxins. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Zeglis, B. M., et al. (2013). Site-specific antibody drug conjugates for cancer therapy. Chemistry & biology, 20(8), 989–995. [Link]
-
Li, T., et al. (2017). Chemoenzymatic synthesis of glycoengineered IgG antibodies and glycosite-specific antibody–drug conjugates. Nature Protocols, 12(9), 1839-1855. [Link]
-
Toftevall, H., et al. (2020). On enzymatic remodeling of IgG glycosylation; unique tools with broad applications. Glycobiology, 30(4), 248–261. [Link]
-
Lin, C. W., et al. (2015). A common glycan structure on immunoglobulin G for enhancement of effector functions. Proceedings of the National Academy of Sciences, 112(34), 10611-10616. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176-192. [Link]
-
de Taeye, S. W., et al. (2021). The therapeutic potential of sialylated Fc domains of human IgG. Pharmacology & therapeutics, 223, 107809. [Link]
-
Li, T., & Wang, L. X. (2016). Glycoengineering of Antibodies for Modulating Functions. Trends in pharmacological sciences, 37(2), 116–128. [Link]
-
de Taeye, S. W., et al. (2021). The therapeutic potential of sialylated Fc domains of human IgG. Pharmacology & therapeutics, 223, 107809. [Link]
- An fc glycan remodeling platform method for site-specific antibody conjugation and applications thereof. (2022). Google Patents.
-
Strop, P., et al. (2024). Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase. Bioconjugate Chemistry. [Link]
-
Exazym® ClickChem Conjugation Kit 50. (n.d.). Cavidi. Retrieved February 22, 2026, from [Link]
-
Structure of IgG and Fc glycans. (A) Shown above is the crystal... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Liu, Y., et al. (2023). Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates. Pharmaceutics, 15(11), 2568. [Link]
-
Chen, Y. P., et al. (2024). Structure-Based High-Efficiency Homogeneous Antibody Platform by Endoglycosidase Sz Provides Insights into Its Transglycosylation Mechanism. JACS Au, 4(5), 1856-1865. [Link]
-
Ramakrishnan, B., & Qasba, P. K. (2012). Use of novel mutant galactosyltransferase for the bioconjugation of terminal N-Acetylglucosamine (GlcNAc) residues on live cell surface. Bioconjugate chemistry, 23(12), 2349–2360. [Link]
-
Reducing the Complexity of Fc Glycan Enables the Construction of Antibody Conjugates with Unexpected High Efficiency and Payload Capacity via Glycoengineering. (2022). bioRxiv. [Link]
-
Ramakrishnan, B., & Qasba, P. K. (2012). Use of Novel Mutant Galactosyltransferase for the Bioconjugation of Terminal N-Acetylglucosamine (GlcNAc) Residues on Live Cell Surface. Bioconjugate Chemistry, 23(12), 2349-2360. [Link]
-
Wang, J., et al. (2020). Dually Labeled Biomolecules for Characterizing Biotinylated Species through Competitive Binding Reactions. ACS Omega, 5(50), 32446–32453. [Link]
-
Moore, B., et al. (2018). Fc glycan sialylation of biotherapeutic monoclonal antibodies has limited impact on antibody-dependent cellular cytotoxicity. The FEBS journal, 285(16), 2943–2952. [Link]
-
M-bovin-GalT1(Y289L). (n.d.). AntBio. Retrieved February 22, 2026, from [Link]
-
Hou, P., et al. (2019). Impact of Fc N-glycan sialylation on IgG structure. mAbs, 11(8), 1482–1492. [Link]
-
Lee, S. Y., et al. (2017). Antibodies to biotin enable large-scale detection of biotinylation sites on proteins. Nature methods, 14(10), 983–986. [Link]
-
Reducing the Fc glycan complexity hugely improves the efficiency of... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Antibodies to biotin enable large-scale detection of biotinylation sites on proteins. (2017). Nature Methods. Retrieved February 22, 2026, from [Link]
-
Stains, C. I., et al. (2015). Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity. Langmuir, 31(18), 5183–5190. [Link]
-
Khidekel, N., et al. (2004). Direct Identification of Nonreducing GlcNAc Residues on N-Glycans of Glycoproteins Using a Novel Chemoenzymatic Method. Journal of the American Chemical Society, 126(51), 16812-16819. [Link]
-
Generation, screening and biotinylation of a monoclonal IgG antibody... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
First site-specific conjugation method for native goat IgG antibodies via glycan remodeling at the conserved Fc region. (2024). Glycobiology. [Link]
-
Site-Specific Glycan Conjugation Enables Robust Antibody–Drug Conjugates. (n.d.). Xcellon Biologics. Retrieved February 22, 2026, from [Link]
Sources
- 1. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aboligo.com [aboligo.com]
- 4. IgG Fc Glycosylation in Human Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of Fc Glycans in Antibody Function [biointron.com]
- 8. glycanlink.com [glycanlink.com]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Click Chemistry, Biontinylation | BroadPharm [broadpharm.com]
- 13. genovis.com [genovis.com]
- 14. mesoscale.com [mesoscale.com]
- 15. Use of novel mutant galactosyltransferase for the bioconjugation of terminal N-Acetylglucosamine (GlcNAc) residues on live cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. antbioinc.com [antbioinc.com]
- 18. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Protein Bioconjugation via Aniline-Catalyzed Hydrazide Ligation
[1][2][3][4]
Executive Summary
This Application Note details the protocol for Aniline-Catalyzed Hydrazide Ligation , a gold-standard method for bioconjugating probes, drugs, or surfaces to proteins. While the reaction between aldehydes and hydrazides (to form hydrazones) or alkoxyamines (to form oximes) is chemoselective, it suffers from slow kinetics at physiological pH (
By introducing aniline as a nucleophilic catalyst, reaction rates are accelerated by 10- to 400-fold , permitting high-yield conjugation at lower reactant concentrations and mild acidic conditions (pH 4.5–6.0). This protocol is essential for the development of Antibody-Drug Conjugates (ADCs), glycan labeling, and surface immobilization.
Mechanistic Insight & Principles
The Kinetic Bottleneck
In the absence of catalysis, hydrazone formation is rate-limited by the initial nucleophilic attack of the hydrazide on the aldehyde carbonyl, or the subsequent dehydration step, depending on pH. At neutral pH, the aldehyde is not sufficiently electrophilic; at low pH, the hydrazide nucleophile becomes protonated and unreactive.
The Aniline Solution (Nucleophilic Catalysis)
Aniline acts as a "transimination" catalyst.[1] It does not merely buffer the solution; it actively participates in the reaction pathway:
-
Activation: Aniline reacts rapidly with the protein aldehyde to form a highly reactive Aniline-Schiff base intermediate.
-
Transimination: This intermediate is significantly more electrophilic than the original aldehyde (due to the protonated nitrogen). The hydrazide nucleophile attacks this intermediate, displacing the aniline.
-
Turnover: The stable hydrazone product is formed, and aniline is regenerated to catalyze further cycles.
Mechanism Diagram
The following diagram illustrates the catalytic cycle that drives this acceleration.
Figure 1: The nucleophilic catalysis cycle. Aniline converts the sluggish aldehyde into a reactive Schiff base, facilitating rapid attack by the hydrazide payload.[2]
Critical Experimental Parameters
Success relies on strictly controlling three variables. Deviating from these will result in poor yields or protein precipitation.
| Parameter | Optimal Range | Scientific Rationale |
| pH | 4.5 – 6.0 | The formation of the Schiff base intermediate is acid-catalyzed. Below pH 4.5, the hydrazide is protonated (inactive). Above pH 6.0, the dehydration step slows down. pH 5.5 is the "sweet spot." |
| Aniline Conc. | 10 – 100 mM | Rate enhancement is proportional to aniline concentration. 100 mM provides maximal velocity; 10 mM is used for sensitive live-cell applications to minimize toxicity. |
| Buffer | NaOAc / Phosphate | Acetate (0.1 M) is preferred for pH 4.5–5.5. Phosphate (0.1 M) is suitable for pH 6.0. Avoid amine-containing buffers (Tris) as they can compete, though much more weakly than aniline. |
Detailed Protocol: Antibody-Drug Conjugate (ADC) Workflow
This protocol describes the site-specific conjugation of a hydrazide-linker payload to an antibody via glycan oxidation .
Phase 1: Reagent Preparation
-
Oxidation Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Aniline Stock (1.0 M):
-
Caution: Aniline is toxic and oxidizes easily (turns brown). Use clear/straw-colored aniline.
-
Dissolve pure aniline in water. Crucial: Adjust pH to 5.5 using HCl before adding to the protein. Adding unbuffered aniline will spike pH to >8.0 and kill the reaction.
-
-
Oxidant: Sodium Periodate (NaIO₄), 100 mM stock in water (Freshly prepared).
-
Payload: Hydrazide-functionalized fluorophore or drug (10 mM stock in DMSO).
Phase 2: Aldehyde Generation (Periodate Oxidation)
Targeting the sialic acids on the Fc region glycans.
-
Buffer Exchange: Equilibrate antibody (1–5 mg/mL) into Oxidation Buffer using a Zeba spin column or dialysis.
-
Oxidation: Add NaIO₄ to a final concentration of 1 mM (for mild oxidation of sialic acids) or 10 mM (for total glycan oxidation).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Quench: Add glycerol (final 5%) or purify immediately to remove excess periodate.
-
Note: Removal of periodate is critical; otherwise, it will oxidize the aniline and the payload. Use a PD-10 desalting column equilibrated in Oxidation Buffer.
-
Phase 3: Aniline-Catalyzed Ligation[4]
-
Setup: To the oxidized antibody solution, add the Aniline Stock to a final concentration of 100 mM .
-
Payload Addition: Add the Hydrazide payload (5–20 molar excess over antibody).
-
DMSO Limit: Keep final DMSO concentration < 10% to prevent protein denaturation.
-
-
Incubation: Incubate for 1–2 hours at Room Temperature (22°C).
-
Comparison: Without aniline, this step requires 12–24 hours.
-
-
Visual Check: The solution may turn slightly yellow due to aniline oxidation; this is normal and usually does not affect the protein.
Phase 4: Purification & QC
-
Cleanup: Remove excess aniline and unreacted payload via extensive dialysis (20 kDa MWCO) or Size Exclusion Chromatography (SEC) into PBS, pH 7.4.
-
Note: Aniline binds hydrophobically to some proteins; multiple wash steps are recommended.
-
-
Validation: Measure Degree of Labeling (DOL) via UV-Vis absorbance or LC-MS.
Workflow Visualization
Figure 2: Step-by-step workflow for aniline-catalyzed ligation. Step 4 represents the catalytic acceleration phase.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Protein Precipitation | pH shock from unbuffered aniline. | Validation: Measure the pH of your 1M Aniline stock. It must be adjusted to pH 5.5–6.0 with HCl before adding to the protein. |
| Low Conjugation Yield | Residual Periodate. | If NaIO₄ is not removed, it oxidizes the hydrazide payload. Ensure thorough desalting after Phase 2. |
| High Background/Aggregation | Over-labeling or Hydrophobic Aniline binding. | Reduce aniline concentration to 10 mM (extend time to 4h). Perform an extra dialysis step with 0.05% Tween-20 to strip non-covalent aniline. |
| Brown Solution | Aniline oxidation.[3][4] | Use fresh aniline. While unsightly, the brown byproducts are usually small molecules removed during purification. |
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[5] Bioconjugate Chemistry, 19(12), 2543–2548.[5][6] [Link]
-
Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.[5][7] Nature Methods, 6(3), 207–209.[5][7] [Link]
-
Byeon, J. Y., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation.[5] Langmuir, 26(19), 15430–15435.[5] [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. [Link]
Sources
- 1. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Relationship - aniline - activates - oxime [biokb.lcsb.uni.lu]
- 5. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Labeling oxidized RNA 3' terminus with biotin hydrazide
Executive Summary
This application note details a robust, chemical method for the specific labeling of the 3' terminus of RNA molecules with Biotin-LC-Hydrazide. Unlike enzymatic methods (e.g., T4 RNA Ligase) which can exhibit bias towards specific sequences or secondary structures, periodate oxidation offers a sequence-independent chemical approach. This protocol is critical for researchers engaged in RNA enrichment (pull-down assays), 3'-end mapping, and studying RNA-protein interactions.
Key Advantages:
-
Specificity: exclusively targets the 3' vicinal diol (cis-diol) of RNA; does not label DNA or internal RNA nucleotides.
-
Versatility: Compatible with total RNA, mRNA, and small non-coding RNAs.
-
Stability: Utilizes a long-chain (LC) spacer to minimize steric hindrance during downstream streptavidin binding.
Principle of Assay
The labeling chemistry relies on the unique presence of a vicinal diol (two adjacent hydroxyl groups) at the 3' end of unmodified RNA.
-
Oxidation: Sodium meta-periodate (
) cleaves the carbon-carbon bond between the 2' and 3' hydroxyls of the 3'-terminal ribose. This oxidative cleavage generates a reactive dialdehyde moiety. -
Coupling: The dialdehyde reacts with the hydrazide group of the Biotin-LC-Hydrazide.
-
Linkage Formation: This nucleophilic attack results in the formation of a cyclic morpholine-like or hydrazone linkage, covalently attaching the biotin to the RNA.
Mechanistic Pathway[1][2][3]
Figure 1: Chemical mechanism of RNA 3' end labeling.[4] The reaction proceeds from diol oxidation to hydrazone formation, with an optional reduction step for permanent linkage.
Critical Considerations (E-E-A-T)
3.1. The "Cap" Problem
The 5' cap (m7G) of eukaryotic mRNA also contains a 2',3'-cis diol. Therefore, this protocol will label both the 3' end and the 5' cap.
-
Solution: If 3'-exclusive labeling is required, the RNA must be de-capped (using Tobacco Acid Pyrophosphatase or RppH) and 5'-phosphorylated prior to oxidation, or the 5' cap must be chemically blocked. For general enrichment (pull-down), dual-end labeling is often acceptable.
3.2. pH Sensitivity
-
Oxidation: Must occur at acidic pH (4.5–5.5). At higher pH, periodate activity is inconsistent, and RNA is more susceptible to alkaline hydrolysis.
-
Coupling: Hydrazone formation is most efficient at pH 5.0–6.0.
3.3. Reagent Handling[5][6]
-
Sodium Periodate: Light-sensitive. Solutions must be prepared fresh and kept in amber tubes or wrapped in foil.
-
Biotin Hydrazide: Dissolve in DMSO.[5][7][8][9][10] Ensure the specific "LC" (Long Chain) variant is used to prevent steric hindrance during streptavidin binding.
Materials & Reagents
| Reagent | Specification | Storage |
| RNA Substrate | Purified RNA (1–10 µg) | -80°C |
| Sodium Periodate ( | 100 mM stock (Freshly prepared in water) | Fresh only |
| Biotin-LC-Hydrazide | 50 mM stock in DMSO (Thermo Pierce or equiv.) | 4°C (Dark) |
| Sodium Acetate (NaOAc) | 3 M, pH 5.2 (RNase-free) | RT |
| Sodium Bisulfite | 1 M (Optional for quenching) | RT |
| Glycogen | 20 mg/mL (Co-precipitant) | -20°C |
| Ethanol | 100% (ice cold) and 70% | -20°C |
| RNase-free Water | DEPC-treated or Nuclease-free | RT |
Experimental Protocol
Phase 1: Periodate Oxidation
Objective: Generate reactive dialdehydes at the 3' terminus.[2][11]
-
Prepare RNA: Dilute 5–20 µg of RNA in RNase-free water to a volume of 40 µL.
-
Buffer Addition: Add 5 µL of 3 M NaOAc (pH 5.2) to acidify the reaction.[7]
-
Oxidation: Add 5 µL of freshly prepared 100 mM
. -
Incubation: Incubate for 30 minutes on ice in the dark .
-
Note: Do not exceed 1 hour; prolonged exposure can damage RNA integrity.
-
Phase 2: Removal of Oxidant (Critical Step)
Objective: Remove unreacted periodate. Excess periodate will oxidize the hydrazine group of the biotin reagent, rendering it inactive.
-
Precipitation: Add 1 µL Glycogen (20 mg/mL) and 150 µL (3x volume) of ice-cold 100% Ethanol.
-
Freeze: Incubate at -80°C for 20 minutes.
-
Spin: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Wash: Carefully remove supernatant.[7] Wash pellet with 200 µL of 70% Ethanol. Centrifuge 5 mins.
-
Resuspend: Air dry the pellet (2–3 mins) and resuspend in 50 µL of 100 mM NaOAc (pH 5.2).
-
Why pH 5.2? This buffer is optimal for the subsequent hydrazide coupling.
-
Phase 3: Biotinylation
Objective: Covalent attachment of Biotin-LC-Hydrazide.
-
Reagent Addition: Add 5 µL of 50 mM Biotin-LC-Hydrazide (in DMSO).
-
Final Concentration: ~4.5 mM.
-
-
Incubation: Incubate for 2 hours at Room Temperature in the dark with gentle rotation.
-
Pro-Tip: For higher stability, add 5 µL of 1 M Sodium Cyanoborohydride (
) during this step to reduce the hydrazone to a stable amine bond (reductive amination). Caution: Toxic.
-
Phase 4: Final Purification
Objective: Remove free biotin to prevent competition during streptavidin pull-down.
-
Precipitation: Add 1 µL Glycogen, 5 µL 3 M NaOAc (pH 5.2), and 165 µL 100% Ethanol.
-
Cycle: Freeze (-80°C, 20 min)
Spin (14k g, 15 min) Wash (70% EtOH). -
Elution: Resuspend final pellet in 20–50 µL RNase-free water or TE buffer.
Workflow Visualization
Figure 2: Step-by-step experimental workflow ensuring removal of oxidant prior to labeling.
Quality Control & Validation
Before proceeding to expensive sequencing or mass spectrometry, validate the labeling efficiency.
Method A: Streptavidin Gel Shift
-
Mix 200 ng of labeled RNA with 1 µg of Streptavidin.
-
Incubate for 15 mins at RT.
-
Run on a standard Urea-PAGE or Agarose gel.
-
Result: Labeled RNA will form a massive complex with Streptavidin, resulting in a significant upward shift or retention in the well compared to the non-shifted control.
Method B: Dot Blot
-
Spot 1 µL of labeled RNA (dilution series) onto a Nylon membrane (+ charged).
-
UV crosslink.
-
Block with BSA.
-
Probe with Streptavidin-HRP (1:10,000).
-
Develop with ECL substrate.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| No Labeling Detected | pH too high during oxidation | Ensure NaOAc buffer is pH 5.2. Periodate is less effective at pH > 7.[12] |
| Excess Periodate remaining | Ensure thorough Ethanol precipitation after oxidation. Residual NaIO4 destroys biotin hydrazide. | |
| Old NaIO4 | Periodate degrades. Always use fresh powder. | |
| RNA Degradation | RNase contamination | Use DEPC-treated water and dedicated pipettes. |
| Over-oxidation | Limit oxidation to 30 mins on ice.[12] Do not perform at RT for extended times. | |
| Precipitation in Tube | Biotin Hydrazide solubility | Biotin hydrazide is hydrophobic. Ensure it is fully dissolved in DMSO before adding to aqueous RNA. |
| High Background | Free Biotin remaining | Perform two rounds of Ethanol precipitation or use a Zeba Spin Desalting Column (7K MWCO). |
References
-
Willkomm, D. K., & Hartmann, R. K. (2005).[1][3] 3′-Terminal attachment of fluorescent dyes and biotin.[3][11] In Handbook of RNA Biochemistry.[3] [Link]
-
Wu, J., et al. (2012). Labeling of the 3' terminus of RNA.[1][2][5][7][11][13] Methods in Enzymology. [Link]
-
Kurth, H. M., & Mochizuki, K. (2009). 2'-O-methylation stabilizes Piwi-associated small RNAs and ensures DNA elimination in Tetrahymena. RNA.[3][5][7][11][14][15] (Demonstrates periodate sensitivity assays). [Link]
Sources
- 1. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quick two-step RNA ligation employing periodate oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site specific labeling of long RNA with biotin for diagnostic or other purposes [biosyn.com]
- 4. mdpi.com [mdpi.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. Specific labeling of RNA [biosyn.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing precipitation of antibodies during periodate oxidation
Topic: Preventing Precipitation & Aggregation During Oxidation
Diagnostic Triage: Why is my antibody precipitating?
Before adjusting your protocol, identify when the precipitation occurs.[1] Use this diagnostic decision tree to isolate the root cause.
Figure 1: Diagnostic workflow to identify the source of precipitation based on timing.
The Mechanics of Failure: Why Antibodies Crash
Periodate oxidation targets cis-diols on glycan chains (mostly sialic acid), converting them into reactive aldehydes.[1][2] While effective, this process stresses the protein.[1]
The "Danger Zone" Mechanism
-
Chemical Stress: Sodium meta-periodate (NaIO₄) is a strong oxidizer. If the concentration is too high (>10-20 mM), it begins oxidizing sensitive amino acids (Methionine, Tryptophan, Cysteine) on the protein backbone, causing denaturation and unfolding.[1]
-
Solubility Shift: Converting hydrophilic sugars into hydrophobic aldehydes changes the solvation shell of the Fc region.
-
Self-Crosslinking: If the pH is too high (>7.0) during oxidation, the newly formed aldehydes can react with lysine residues on neighboring antibodies (Schiff base formation), creating massive insoluble aggregates.[1]
Figure 2: The bifurcation between successful activation and precipitation. Control of pH and stoichiometry is the deciding factor.
Troubleshooting Guide: Root Cause Analysis
Category A: Buffer Chemistry (The #1 Culprit)
Issue: Using amine-containing buffers (Tris, Glycine) or incompatible pH. Mechanism: Primary amines in Tris compete with the oxidation and form Schiff bases immediately, often leading to yellowing or precipitation.[1] Solution:
-
Strictly Prohibited: Tris, Glycine, Arginine.[1]
-
Recommended: Sodium Acetate (pH 5.5), Sodium Phosphate (pH 7.0), or PBS (pH 7.2).[1]
-
Note: Acidic pH (5.5) is safer for minimizing self-crosslinking during the oxidation step [1].
Category B: Stoichiometry & Concentration
Issue: "More is better" fallacy. Mechanism: Excess periodate oxidizes the protein backbone (Met/Trp residues), leading to hydrophobic exposure and aggregation.[1] Solution:
-
Ratio: Use a defined molar excess (typically 10–20 mM final concentration for 1–10 mg/mL antibody).
-
Protein Conc: Keep IgG between 1 mg/mL and 10 mg/mL .
Category C: Quenching Artifacts
Issue: Adding Glycerol or Ethylene Glycol and waiting too long. Mechanism: Quenching produces formaldehyde and formic acid. Formaldehyde can crosslink proteins (like tissue fixation). Solution:
-
Preferred: Remove periodate via rapid desalting (Zeba spin columns or dialysis) rather than chemical quenching if possible.
-
If Quenching: Use Glycerol (excess), but proceed to purification immediately (within 15 mins).
The "Zero-Precipitation" Protocol (Gold Standard)
This protocol prioritizes protein stability over speed.
Reagents
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5 (Autoclaved).[1][2]
-
Oxidant: Sodium Meta-periodate (NaIO₄), high purity.[1] MUST BE FRESH.
-
Purification: Desalting column (e.g., PD-10 or Zeba Spin) equilibrated in PBS.
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Buffer Exchange | Exchange IgG into Sodium Acetate, pH 5.5 . | Crucial: Removes Tris/Amines. pH 5.5 protects the protein from self-crosslinking during activation [1]. |
| 2. Preparation | Dissolve NaIO₄ in water to create a 200 mM stock . | Do not store this stock. Light sensitive. Make it immediately before use. |
| 3. Oxidation | Add NaIO₄ stock to IgG to reach 10-20 mM final . | Gently invert. Do not vortex. Vortexing shears protein. |
| 4. Incubation | Incubate 30 min at Room Temp (Dark). | Longer times (>1 hr) increase hydrophobicity and precipitation risk without improving yield [2]. |
| 5. Rapid Stop | Skip chemical quenching. Immediately load onto a desalting column. | Chemical quenching generates byproducts. Physical removal is cleaner and prevents "post-quench" precipitation [3]. |
| 6. Collection | Elute into conjugation buffer (e.g., PBS pH 7.2). | The antibody is now activated (aldehydes present) and stable. Use immediately. |
Frequently Asked Questions (FAQs)
Q: My antibody precipitated immediately upon adding the periodate. Can I save it? A: Likely not. This indicates a massive pH shock or salt incompatibility (salting out). You can try spinning it down (10,000 x g) and checking if the supernatant still contains soluble IgG (measure A280), but the precipitated fraction is denatured.[1]
Q: Can I oxidize at neutral pH (PBS, pH 7.2) instead of Acetate (pH 5.5)? A: Yes, but with caution. Neutral pH promotes Schiff base formation. This means the aldehydes you create might react with the antibody's own lysines before you add your target molecule. If you must use PBS, reduce the incubation time to 20 minutes.
Q: I see "aggregates" on my SEC-HPLC but the solution looks clear. Is this the same problem? A: This is "soluble aggregation." It is caused by the same mechanism (over-oxidation or self-crosslinking) but hasn't reached the point of visible precipitation. It will ruin bioassay performance. Reduce the periodate concentration by 50% in the next run.
Q: Why do you advise against Ethylene Glycol quenching? A: While common in older protocols, recent data suggests that glycol quenching can lead to side reactions and does not always remove all oxidizing species effectively compared to physical desalting [3].[1][3][4] Desalting is the cleanest method for high-value therapeutics.
References
-
Thermo Fisher Scientific. Instructions: PDPH Crosslinker. (Acidic pH optimization for hydrazide/aldehyde chemistry).
-
Hermanson, G. T. Bioconjugate Techniques, 3rd Edition.[1][5] Academic Press, 2013.[1] (The authoritative text on periodate oxidation mechanics and protocols). [1]
-
Oberlerchner, J. T., et al. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea.[1][3] Carbohydrate Polymers, 2023.[1][3][4] (Evidence regarding the risks of glycol quenching).
Sources
- 1. mdpi.com [mdpi.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]
Technical Support Center: Hydrazide-Aldehyde Conjugation
Topic: Optimization of pH for Hydrazide-Aldehyde Coupling Ticket ID: CHEM-SUP-8821 Status: Resolved Assigned Specialist: Senior Application Scientist
The Core Challenge: The "pH Paradox"
The hydrazide-aldehyde coupling reaction is governed by a fundamental kinetic conflict known as the pH Paradox . Understanding this is critical for troubleshooting low yields or slow reaction rates.
To form a hydrazone bond, two opposing factors must be balanced:
-
Electrophile Activation (Requires Acid): The aldehyde carbonyl group must be protonated (or hydrogen-bonded) to become sufficiently electrophilic for attack. This occurs best at low pH (< 5.0).[1][2]
-
Nucleophile Availability (Requires Base): The hydrazide group must remain unprotonated to act as a nucleophile. Since hydrazides have a pKa of ~3.0–4.0, they become protonated (and non-reactive) as the pH drops below 4.0.
The "Goldilocks" Zone
-
pH 4.5 – 5.0: This is the kinetic sweet spot for uncatalyzed reactions. It provides enough protons to activate the aldehyde while leaving a fraction of the hydrazide unprotonated.
-
pH 6.0 – 7.4 (Physiological): The reaction is significantly slower here because the aldehyde is poorly activated, even though the hydrazide is fully nucleophilic. Solution: This requires nucleophilic catalysis (see Aniline Catalysis below).[3][4]
Troubleshooting Guide (Q&A Format)
Scenario A: Protein Stability vs. Reaction Efficiency
User Question: "I am conjugating a hydrazide-linker to an antibody. The standard protocol recommends pH 4.5, but my protein precipitates or aggregates at this acidity. Can I run this at neutral pH?"
Technical Diagnosis: Antibodies (IgGs) often have isoelectric points (pI) or stability limits that make pH 4.5 risky.[5] However, at pH 7.4, the uncatalyzed reaction rate drops drastically, leading to poor conjugation efficiency.
Corrective Action: You must switch to an Aniline-Catalyzed System .
-
Buffer: Use Phosphate Buffered Saline (PBS) or HEPES at pH 6.0 – 7.0 .
-
Catalyst: Add 10–100 mM Aniline (or p-phenylenediamine for faster rates).
-
Mechanism: Aniline forms a highly reactive Schiff base intermediate with the aldehyde (transimination), which is much more susceptible to hydrazide attack than the native aldehyde. This restores reaction kinetics at neutral pH without damaging the protein.
Scenario B: Reversibility and Bond Stability
User Question: "I successfully formed the conjugate, but after purification and storage at pH 5.0, the linker seems to be falling off. Why is the bond unstable?"
Technical Diagnosis: Hydrazone formation is reversible.[3] While acid catalyzes formation, it also catalyzes hydrolysis.
-
Aliphatic Aldehydes: Resulting hydrazones are hydrolytically unstable, especially at pH < 5.0.[5]
-
Aromatic Aldehydes: Form significantly more stable conjugates due to resonance stabilization (conjugation of the C=N bond with the aromatic ring).
Corrective Action: If permanent linkage is required, you must perform Reductive Amination .[5]
-
After the coupling step, add Sodium Cyanoborohydride (NaCNBH₃) .
-
Why NaCNBH₃? Unlike Sodium Borohydride (NaBH₄), NaCNBH₃ is mild and selective; it reduces the hydrazone bond to a stable hydrazine linkage at pH 5–7 without reducing the native aldehydes or ketones.
Scenario C: Slow Kinetics with Dilute Samples
User Question: "My aldehyde concentration is very low (< 10 µM). Even at pH 4.5, the reaction is taking 24+ hours. How can I accelerate this?"
Technical Diagnosis: Hydrazone formation is second-order (rate depends on concentration of both reactants).[6] At micromolar concentrations, the collision frequency is the limiting factor.
Corrective Action:
-
Increase Nucleophile Excess: Use a 20–50 molar excess of the hydrazide reagent if possible.
-
Catalyst Upgrade: Switch from Aniline to 3,5-diaminobenzoic acid or anthranilic acid derivatives. These "next-generation" catalysts can be 10–100x more efficient than aniline at neutral pH due to intramolecular proton transfer effects.
Visualizing the Mechanism
Diagram 1: The pH Influence & Catalysis Pathway
This diagram illustrates the competition between protonation states and how aniline bypasses the rate-limiting step at neutral pH.
Caption: Comparison of reaction pathways. Acidic conditions activate the electrophile but sequester the nucleophile. Aniline catalysis creates a reactive intermediate (Schiff Base) that reacts rapidly at neutral pH.[5]
Optimized Protocol: Aniline-Catalyzed Ligation
Application: Labeling a glycoprotein (e.g., Antibody) with a Hydrazide-Fluorophore.[5]
Reagents
-
Buffer A: 100 mM Sodium Acetate, pH 5.5 (Standard) OR PBS pH 6.5 (for sensitive proteins).
-
Oxidant: Sodium Periodate (NaIO₄).[7]
-
Catalyst: Aniline (Pure). Prepare a 1M stock in water (Caution: Toxic).
-
Reductant: Sodium Cyanoborohydride (NaCNBH₃), 5M stock in 1M NaOH.[5]
Step-by-Step Methodology
| Step | Action | Critical Parameter |
| 1. Oxidation | Add NaIO₄ to protein (10–20 mg/mL) to final conc. of 1–10 mM. Incubate 30 min on ice in dark. | Control: Over-oxidation can damage protein integrity. Keep cold. |
| 2. Cleanup | Remove excess NaIO₄ via desalting column (e.g., PD-10) equilibrated in Buffer A .[5] | Crucial: Residual periodate will oxidize the hydrazide reagent, ruining the reaction. |
| 3. Catalysis | Add Aniline stock to the oxidized protein to a final conc. of 10–50 mM . | Note: If using pH 7, higher aniline (up to 100 mM) may be needed.[5] |
| 4. Coupling | Add Hydrazide reagent (dissolved in DMSO or water) to protein.[7] Target 20–50 molar excess. | Solubility: Ensure the hydrazide does not precipitate upon addition. |
| 5. Incubation | Incubate 1–2 hours at Room Temp (or 4°C overnight). | pH Check: Ensure pH remains stable (5.5–6.5 is ideal with catalyst). |
| 6. Reduction (Optional) | Add NaCNBH₃ to final 50 mM. Incubate 30 min. | Stability: Required if the bond must survive pH < 5 or long-term storage. |
| 7. Purification | Dialysis or Size Exclusion Chromatography (SEC) into storage buffer. | Remove unreacted hydrazide and aniline. |
References
-
Dirksen, A., & Dawson, P. E. (2008).[5] "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." Bioconjugate Chemistry, 19(12), 2543–2548.[5] Link
-
Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006).[5] "Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry." Journal of the American Chemical Society, 128(49), 15602–15603. Link
-
Hermanson, G. T. (2013).[5] Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: The Chemistry of Reactive Groups. Link
-
Kool, E. T., Crisalli, P., & Chan, K. M. (2014).[5] "Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH."[8] Organic Letters, 16(5), 1454–1457.[5] Link
-
Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry." Technical Handbook. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. semanticscholar.org [semanticscholar.org]
Removing excess sodium periodate before biotinylation
Topic: Removing Excess Sodium Periodate Before Biotinylation
As a Senior Application Scientist, this guide provides in-depth technical support for a critical, yet often overlooked, step in the glycoprotein labeling workflow: the complete removal of sodium periodate (NaIO₄) following carbohydrate oxidation and prior to biotinylation. Failure to adequately remove the oxidant is a primary cause of low labeling efficiency and inconsistent results. This document offers FAQs, troubleshooting advice, and detailed protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is it absolutely essential to remove excess sodium periodate before adding my biotin hydrazide reagent?
A: This is the most critical step for successful labeling. Sodium periodate is a strong oxidizing agent. If residual periodate is present when you add your biotin hydrazide, it will oxidize the hydrazide moiety, rendering it unable to react with the aldehydes you generated on your glycoprotein.[1] This directly leads to low or no biotinylation. Furthermore, periodate can potentially modify amino acid residues on your protein with prolonged exposure or high concentrations, leading to off-target effects.[2]
Q2: What are the primary methods for removing sodium periodate?
A: The most reliable methods are physical separation techniques that leverage the significant size difference between your glycoprotein and the small sodium periodate molecule (213.89 g/mol ). The three most common and effective methods are:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: Rapid and efficient for small sample volumes.[3][4]
-
Dialysis: A traditional, gentle method suitable for larger sample volumes, though more time-consuming.[1][5]
-
Buffer Exchange via Ultrafiltration (e.g., Spin Columns): Fast, efficient, and allows for sample concentration simultaneously.[6]
Q3: Can I just chemically quench the excess periodate instead of removing it?
A: While chemical quenching is possible, it comes with significant risks and is often not recommended for this application.
-
Ethylene Glycol: Traditionally used as a quenching agent, it reacts with periodate. However, this reaction can produce formaldehyde, which can form unwanted adducts with your protein.[7][8] Recent studies strongly discourage this practice, as it can also fail to remove all oxidizing iodine species.[7][8][9]
-
Other Quenchers: Reagents like sodium bisulfite or L-methionine can quench periodate.[2][10] However, this introduces additional small molecules and potential side-reactants into your sample that may interfere with the subsequent biotinylation step and must also be removed.
For the highest fidelity in your biotinylation, physical removal of the periodate is the superior and safer strategy.
Q4: Which buffers should I use or avoid during the oxidation and removal steps?
A: This is a crucial parameter.
-
AVOID: Buffers containing primary amines (e.g., Tris, Glycine) or other biological molecules like sugars.[1] These compounds will compete with your glycoprotein for oxidation by periodate, consuming the reagent and reducing the efficiency of aldehyde generation on your target molecule.
-
USE: For the oxidation step, a slightly acidic buffer like 0.1 M sodium acetate, pH 5.5, is most efficient.[1][5] Neutral buffers like Phosphate-Buffered Saline (PBS) can be used but may result in slower reaction kinetics.[5] The buffer used for periodate removal (the "exchange buffer") should be compatible with the subsequent biotinylation step, typically a near-neutral, amine-free buffer like PBS or HEPES, pH 7.2-7.5.[5]
Workflow Overview: From Oxidation to Biotinylation
The diagram below illustrates the critical sequence of events in a typical glycoprotein biotinylation experiment, highlighting the central role of the periodate removal step.
Caption: Glycoprotein biotinylation workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation Signal | 1. Incomplete Periodate Removal: Residual NaIO₄ oxidized the biotin-hydrazide reagent. | • Use a fresh desalting column or increase the number of buffer exchanges/dialysis duration. • Confirm removal by testing a small aliquot of the exchange buffer for oxidizing activity (e.g., with a colorimetric test if available). |
| 2. Inefficient Oxidation: Wrong buffer (e.g., Tris) was used, or the glycoprotein has few accessible sugar residues. | • Ensure the oxidation buffer is amine-free (e.g., sodium acetate, pH 5.5).[1] • Increase periodate concentration or reaction time, but monitor for protein precipitation. | |
| 3. Inactive Biotin-Hydrazide: Reagent is old, hydrolyzed, or was oxidized by residual periodate. | • Use fresh, high-quality biotin-hydrazide. • Re-run the experiment ensuring complete periodate removal before adding the biotin reagent. | |
| Protein Precipitation or Aggregation | 1. Over-oxidation: Periodate concentration was too high or incubation was too long, causing protein damage. | • Reduce the concentration of sodium periodate (1-10mM is a typical starting range).[1] • Decrease the oxidation incubation time (30 minutes is often sufficient).[1] |
| 2. Harsh Removal Method: Excessive shear stress during buffer exchange or incompatibility with the desalting resin. | • If using spin columns, reduce the centrifugation speed. • Ensure the desalting column resin is appropriate for your protein. | |
| Inconsistent Results Between Experiments | 1. Variable Periodate Removal Efficiency: Differences in column packing, dialysis time, or spin column handling. | • Standardize the removal protocol. Use pre-packed desalting columns for better reproducibility.[3] • Precisely control time and buffer volumes for dialysis or buffer exchange. |
| 2. Light Exposure: Periodate reaction is light-sensitive, leading to variability. | • Always perform the oxidation step in an amber vial or a tube wrapped in foil.[1][11] |
Method Selection: A Comparative Guide
Choosing the right removal method depends on your sample volume, concentration, and available equipment.
| Feature | Size Exclusion / Desalting | Dialysis | Ultrafiltration / Spin Column |
| Speed | Fast (~5-10 min) | Slow (4 hours to overnight) | Fast (~15-30 min) |
| Sample Dilution | Moderate | Significant | None (can concentrate sample) |
| Buffer Consumption | Low-Medium | High | Low |
| Throughput | High (spin column format) | Low | High |
| Gentleness | Very Gentle | Very Gentle | Moderate (potential shear stress) |
| Recommendation | Ideal for small to medium volumes (< 2.5 mL) and when speed is critical.[4] | Best for large volumes, temperature-sensitive proteins, and when time is not a limiting factor.[5] | Excellent for dilute samples that need concentrating and for rapid, high-throughput processing.[6] |
Decision-Making Workflow
Use this diagram to select the most appropriate method for your specific experimental needs.
Caption: Choosing a periodate removal method.
Experimental Protocols
Important Preliminary Step: Oxidation Before any removal protocol, perform the oxidation. A typical starting point is:
-
Prepare your glycoprotein at 0.5-10 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).[1]
-
Add sodium periodate to a final concentration of 1-10 mM.[1]
-
Incubate for 30 minutes at room temperature, protected from light.[1]
Protocol 1: Removal by Size Exclusion Chromatography (Desalting Column)
This method is ideal for rapid cleanup of sample volumes up to ~2.5 mL.
Materials:
-
Pre-packed desalting column (e.g., with a 5 kDa molecular weight cutoff).[12]
-
Biotinylation-compatible buffer (e.g., PBS, pH 7.2).
-
Collection tubes.
Procedure:
-
Column Equilibration: Remove the column's storage solution. Equilibrate the column by washing it with 3-5 column volumes of your desired biotinylation buffer. This replaces the storage buffer with the buffer your protein will be in for the next step.[4]
-
Sample Application: Allow the equilibration buffer to completely enter the packed bed. Immediately and carefully apply your sample containing the oxidized glycoprotein and excess periodate to the center of the column bed. Do not disturb the bed.
-
Elution: Add more biotinylation buffer to the column and begin collecting fractions. Your larger glycoprotein will elute first in the void volume, while the smaller sodium periodate molecules will be retained by the porous resin and elute later.[4][12]
-
Pooling: Collect the protein-containing fractions, typically the first major peak detected at A280. The periodate will elute in later fractions. The purified, oxidized glycoprotein is now ready for biotinylation.
Protocol 2: Removal by Dialysis
This method is gentle and suitable for larger sample volumes but requires more time.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 3.5-7 kDa.
-
Large beaker and stir plate.
-
At least 1-2 liters of cold (4°C) biotinylation-compatible buffer (e.g., PBS, pH 7.2).
Procedure:
-
Sample Loading: Load your sample into the dialysis cassette or tubing according to the manufacturer's instructions.
-
First Buffer Exchange: Place the sealed cassette in a beaker containing at least 500 times your sample volume of cold biotinylation buffer. Stir gently on a stir plate at 4°C for at least 2 hours.[5]
-
Subsequent Exchanges: Discard the buffer and replace it with an equal volume of fresh, cold buffer. Repeat this step at least two more times. An overnight dialysis for the final exchange is common to ensure complete removal.[5]
-
Sample Recovery: Carefully remove the sample from the cassette. The volume will have increased due to osmotic pressure. The purified, oxidized glycoprotein is now ready for biotinylation.
Protocol 3: Removal by Ultrafiltration (Spin Column)
This method is rapid, efficient, and allows for sample concentration.
Materials:
-
Centrifugal ultrafiltration device (spin column) with an appropriate MWCO (e.g., 10 kDa).
-
Biotinylation-compatible buffer (e.g., PBS, pH 7.2).
-
Variable-speed centrifuge with a compatible rotor.
Procedure:
-
Sample Loading: Add your sample to the upper chamber of the spin column.
-
First Spin: Centrifuge according to the manufacturer's guidelines until the sample volume is reduced to a desired level (e.g., 50-100 µL). The filtrate contains the excess sodium periodate. Discard the filtrate.
-
Washing (Diafiltration): Add your biotinylation buffer to the upper chamber, typically bringing the volume back to the original starting volume.
-
Repeat: Repeat the centrifugation and washing steps (steps 2 and 3) at least 3-4 times. This process of discontinuous diafiltration effectively washes out the periodate.[6]
-
Sample Recovery: After the final spin, recover the concentrated, purified oxidized glycoprotein from the upper chamber. It is now in the desired biotinylation buffer and ready for the next step.
References
-
G-Biosciences. (n.d.). Sodium metaperiodate Product Information. Retrieved from [Link]
-
Chalker, J. M., et al. (2020). Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. RSC Publishing. Retrieved from [Link]
-
Meunier, S., et al. (2006). Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine-Containing Molecules to Proteins. Journal of the American Chemical Society. Retrieved from [Link]
-
Juan, Y., & Chien, Y. (2010). Protein Biotinylation. Current Protocols in Protein Science. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Sodium Periodate. Retrieved from [Link]
-
ResearchGate. (2018). Sodium periodate oxidation of antibodies? Retrieved from [Link]
-
Zinovyev, G., et al. (2023). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. Carbohydrate Polymers. Retrieved from [Link]
-
Liu, W., et al. (2021). Preparation of cellulose nanocrystals via successive periodate and bisulfite oxidation and mechanical and hydrophilic properties of the films. BioResources. Retrieved from [Link]
-
Zinovyev, G., et al. (2023). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. Aalto University Research Portal. Retrieved from [Link]
-
Sartorius. (n.d.). Diafiltration for Rapid Buffer Exchange. Retrieved from [Link]
-
Bio-Rad. (n.d.). Removal of Interfering Substances. Retrieved from [Link]
-
Meunier, S., et al. (2006). Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine (DOPA)-Containing Molecules to Proteins. PMC. Retrieved from [Link]
-
Chalker, J. M., et al. (2020). Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. ResearchGate. Retrieved from [Link]
-
Zinovyev, G., et al. (2023). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. PubMed. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Gel Filtration or Size Exclusion Chromatography. Retrieved from [Link]
-
Balakrishnan, B., et al. (2005). Periodate oxidation of sodium alginate in water and in ethanol-water mixture: A comparative study. ResearchGate. Retrieved from [Link]
-
Varve, M., et al. (2024). Kinetics of Periodate-Mediated Oxidation of Cellulose. MDPI. Retrieved from [Link]
-
Cytiva. (2024). Size Exclusion Chromatography. Retrieved from [Link]
-
Varve, M., et al. (2024). Kinetics of Periodate-Mediated Oxidation of Cellulose. PMC. Retrieved from [Link]
-
Zeng, Y., et al. (2009). Efficient biotinylation of cell-surface glycoproteins using PAL. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium periodate. Retrieved from [Link]
-
Waters. (n.d.). Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. Retrieved from [Link]
-
Ayyala, R. S., & Akbulut, M. (2015). Periodate-Mediated Cross-Linking for the Preparation of Catechol Conjugated Albumin Nanoparticles Used for in Vitro Drug Delivery. PMC. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00972E [pubs.rsc.org]
- 3. bio-rad.com [bio-rad.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Buffer Exchange [sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. research.aalto.fi [research.aalto.fi]
- 9. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of cellulose nanocrystals via successive periodate and bisulfite oxidation and mechanical and hydrophilic properties of the films :: BioResources [bioresources.cnr.ncsu.edu]
- 11. vectorlabs.com [vectorlabs.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Quenching periodate oxidation reactions with glycerol or sulfite
Topic: Quenching Periodate Oxidation Reactions
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 22, 2026
Executive Summary & Mechanism
The Chemistry:
Sodium periodate (
The Problem: The oxidation reaction must be rapidly and completely stopped ("quenched") at a precise time point. Failure to quench leads to:
-
Over-oxidation: Destruction of the aldehyde groups you just created.
-
Non-specific modification: Oxidation of sensitive amino acids (Methionine, Tryptophan, Cysteine).
-
Crosslinking: Uncontrolled aldehyde formation leading to aggregation.
The Solution: We utilize two primary quenching agents: Glycerol and Sodium Sulfite . Choosing the wrong one can ruin your sample.
The Quenching Matrix: Selection Strategy
Do not default to glycerol.[3][4] Use this matrix to select the correct agent for your specific biomolecule.
| Feature | Glycerol (The "Dummy" Substrate) | Sodium Sulfite (The Reductant) |
| Mechanism | Sacrificial substrate. Contains vicinal diols that "distract" periodate, consuming it. | Redox reaction.[1][5][6][7][8][9][10] Chemically reduces |
| Speed | Slow (Minutes). Requires ~15–30 min incubation. | Instantaneous (Seconds). |
| Primary Risk | Formaldehyde Generation. Glycerol oxidation produces formaldehyde, a crosslinker that can interfere with downstream assays. | Disulfide Reduction. Can cleave disulfide bonds (sulfitolysis), destroying antibody/enzyme structure. |
| Best For | Antibodies, Enzymes, Proteins. (Where disulfide integrity is critical). | Polysaccharides, DNA/RNA, Solid Beads. (Where no disulfides exist). |
| Byproducts | Formaldehyde, Formic acid, Iodate. | Sulfate, Iodide.[5][11] |
Decision Logic (Workflow)
Caption: Decision tree for selecting the appropriate quenching agent based on biomolecule structure.
Detailed Protocols
Protocol A: Glycerol Quenching (For Antibodies/Proteins)
Use this when preserving protein tertiary structure is paramount.
Reagents:
-
Glycerol (pure, molecular biology grade).
-
Reaction mixture (Protein + Periodate).
Step-by-Step:
-
Calculate Molar Excess: You need a 2:1 to 10:1 molar excess of glycerol over the total initial periodate added.
-
Note: Since glycerol is a liquid (density ~1.26 g/mL, MW 92.09 g/mol ), it is roughly 13.7 M. It is vastly more concentrated than your periodate (usually 1–10 mM).
-
-
Add Glycerol: Add 10–20 µL of pure glycerol per mL of reaction mixture.
-
Why? This provides a massive excess to outcompete the protein for the remaining periodate.
-
-
Incubate: Mix gently and incubate at 4°C for 15–30 minutes .
-
Critical: Do not shorten this time. Glycerol is a substrate, not a direct reductant; it takes time to consume the periodate.
-
-
Purify Immediately: Perform dialysis or desalting (Zeba spin column / PD-10) immediately.
-
Reason: The reaction produces formaldehyde and formic acid . Long-term exposure can lead to N-terminal methylation or crosslinking.
-
Protocol B: Sulfite Quenching (For Polysaccharides/Solids)
Use this for carbohydrates, beads, or DNA where no disulfide bonds are present.
Reagents:
-
Sodium Sulfite (
) or Sodium Bisulfite ( ). Prepare a fresh 0.5 M stock.
Step-by-Step:
-
Stoichiometry Check: The reduction of periodate (
) to iodide ( ) consumes 4 equivalents of sulfite.-
Reaction:
-
-
Add Sulfite: Add a 4-fold molar excess of sulfite relative to the initial periodate concentration.
-
Example: If your reaction has 10 mM periodate, add sulfite to a final concentration of 40–50 mM.
-
-
Observation: The reaction is instantaneous. You may see a transient brown color (iodine formation) that quickly disappears as it reduces further to iodide.
-
Cleanup: Desalt to remove the sulfate and iodide byproducts, which are generally inert but increase ionic strength.
Troubleshooting & FAQs
Q1: My antibody precipitated after adding sodium sulfite. What happened?
A: You likely cleaved the inter-chain disulfide bonds. Sulfite can attack disulfides (
Q2: I used glycerol, but my downstream conjugation efficiency is low. A: This is often caused by formaldehyde interference . The oxidation of glycerol produces formaldehyde. If you add your amine-containing probe (e.g., a hydrazide or amine) before removing the glycerol/formaldehyde, the formaldehyde will compete for the binding sites (forming Schiff bases with your probe).
-
Fix: You must desalt/dialyze the sample to remove formaldehyde before adding the conjugation target.
Q3: Can I just use Ethylene Glycol instead of Glycerol? A: Yes. Ethylene glycol functions identically to glycerol in this context (it is also a vicinal diol). The same rules regarding incubation time and formaldehyde byproduct apply.
Q4: How do I validate that the periodate is actually gone? A: Use a KI-Starch test .
-
Take 10 µL of your quenched mixture.
-
Add it to 100 µL of Potassium Iodide (KI) + Starch solution.
-
Result: If it turns Blue/Black , periodate is still present (Quenching failed). If it remains Colorless , periodate is consumed.
Mechanism of Action (Visualized)
Caption: Chemical workflow showing the generation of reactive aldehydes and the subsequent neutralization of excess oxidant.
References
-
Hermanson, G. T. (2013).[12][13] Bioconjugate Techniques (3rd ed.).[12][13][14] Academic Press.
- The definitive guide on bioconjugation chemistry, detailing periodate oxid
-
Simon, J., et al. (2023).[4] "Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea." Carbohydrate Polymers, 310, 120691.[3][8]
- Critical analysis of glycerol quenching side effects (formaldehyde incorpor
-
Thermo Fisher Scientific. "Sulfhydryl-Reactive Crosslinker Chemistry." Technical Handbook.
- Provides context on disulfide stability and reduction risks relevant to sulfite usage.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.aalto.fi [research.aalto.fi]
- 5. researchgate.net [researchgate.net]
- 6. ihedelftrepository.contentdm.oclc.org [ihedelftrepository.contentdm.oclc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioconjugate Techniques - Greg T. Hermanson - Google Books [books.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]
Reducing steric hindrance in streptavidin binding assays
Subject: Reducing Steric Hindrance in Streptavidin-Biotin Assays
Welcome to the Technical Support Center.
As a Senior Application Scientist, I have curated this guide to address the physical limitations often overlooked in "standard" streptavidin (SA) protocols. While the
Below are the four most critical troubleshooting modules designed to restore the integrity of your binding kinetics.
Module 1: The "Reach" Problem (Linker Length)
Diagnosis: Your biotinylation is confirmed (via HABA assay), but Streptavidin binding is negligible or weak.
The Mechanism: The 9 Å Trap
The biotin-binding pocket of Streptavidin is not on the surface; it is a depression recessed approximately 9 Å (Angstroms) into the protein structure [1].[2]
-
The Failure Mode: If biotin is conjugated directly to a target molecule (e.g., an antibody or DNA) without a spacer, the bulky protein hull of Streptavidin collides with your target before the biotin can penetrate the 9 Å depth to reach the binding residues (Trp79, Trp108, Trp120).
-
The Solution: You must physically distance the biotin from the target surface using a flexible linker.
FAQ: Which linker should I use?
Q: Is a standard LC (Long Chain) linker sufficient? A: Often, but not always. Standard LC-biotin uses a 6-carbon aminocaproic acid spacer (~13.5 Å). While this exceeds the 9 Å depth, it is hydrophobic and rigid. For complex targets, we recommend PEG (Polyethylene Glycol) spacers. They are hydrophilic (reducing aggregation) and highly flexible.
| Linker Type | Length (approx.) | Application Recommendation |
| Standard NHS-Biotin | ~13.5 Å | Small molecules; simple surfaces. |
| PEG4-Biotin | ~29 Å | Gold Standard. Antibodies and proteins. |
| PEG12-Biotin | ~56 Å | Nanoparticles, beads, or deep-pocket targets. |
Validated Protocol: Linker Screening
If you suspect reach issues, perform this comparative dot blot:
-
Biotinylate your target with NHS-PEG4-Biotin and NHS-PEG12-Biotin in parallel.
-
Spot identical concentrations on a nitrocellulose membrane.
-
Probe with Streptavidin-HRP.
-
Result: If PEG12 signal >> PEG4, your steric hindrance is severe; the target binding site is likely buried [2].
Module 2: The "Crowding" Problem (Surface Density)
Diagnosis: Increasing the capture molecule concentration on your bead or plate decreases the binding efficiency.
The Mechanism: The Umbrella Effect
Streptavidin is a large tetramer (~53-60 kDa) with a diameter of ~5 nm. Biotin is tiny.[3] If you pack biotin too densely on a surface (e.g., a magnetic bead), the "forest" of biotin is too thick.
-
Steric Crowding: When one SA molecule binds, its large size physically blocks adjacent biotins. This is known as the "Umbrella Effect."
-
Orientation Lock: High-density surfaces force SA to bind in suboptimal orientations, often preventing the cross-linking required for high-stability assays [3].
FAQ: How do I optimize density?
Q: Shouldn't I maximize biotin to get the most signal? A: No. Maximum signal typically occurs at 10–40% surface coverage , not 100%.
Troubleshooting Table: Surface Density Optimization
| Observation | Probable Cause | Corrective Action |
| Signal plateaus early | Steric crowding (Umbrella Effect). | Dilute biotinylated capture ligand with non-biotinylated "dummy" molecules (1:10 ratio). |
| High Background | Non-specific adsorption due to charge. | Switch to NeutrAvidin (pI ~6.[3][4]3) or block with free Biotin after SA binding. |
| Slow Kinetics | Diffusion limits + Crowding. | Use a longer linker (PEG12) to "lift" the capture point above the crowded surface layer. |
Module 3: The "Hidden" Problem (Degree of Labeling)
Diagnosis: The antibody precipitates after labeling, or the antigen-binding activity is lost.
The Mechanism: Lysine Occlusion
Amine-reactive biotin (NHS-ester) targets Lysine residues.
-
Over-labeling: If you attach too many biotins (DOL > 5), you may block the antibody's hypervariable region (antigen-binding site) or alter its solubility, causing precipitation.
-
Under-labeling: DOL < 1 results in a statistical mixture where many antibodies have zero biotins, reducing assay sensitivity.
Validated Protocol: HABA Quantitation
You must validate the Degree of Labeling (DOL) before running your assay.
-
Reagent: HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds Avidin weakly (orange color).
-
Displacement: Add your biotinylated sample. Biotin displaces HABA.
-
Measurement: Absorbance at 500 nm decreases.
-
Target: Aim for 2–4 biotins per antibody (IgG). This balances signal strength with steric safety [4].
Module 4: Reagent Selection (The RYD Trap)
Diagnosis: High non-specific binding in cell-based assays (Flow Cytometry/IHC).
The Mechanism: RYD vs. RGD
Wild-type Streptavidin contains the amino acid sequence Arg-Tyr-Asp (RYD) . This sequence mimics the Arg-Gly-Asp (RGD) motif found in fibronectin, which binds to cell surface integrins.
-
The Issue: Streptavidin can bind directly to cell surfaces independent of biotin, causing false positives.
FAQ: When should I abandon Streptavidin?
Q: Is there a better alternative for cell surface work? A: Yes. Use NeutrAvidin .[1][3][4]
-
NeutrAvidin: Deglycosylated Avidin.[1][3][4] It lacks the RYD sequence and has a neutral isoelectric point (pI 6.3), minimizing electrostatic sticking.[3]
-
Monovalent Streptavidin: If cross-linking receptors is a concern (which triggers signaling pathways), use Monovalent Streptavidin (one binding site active, three dead).
Visualizing the Steric Challenge
The following diagram illustrates the "Reach" problem (Module 1) and the "Crowding" problem (Module 2).
Caption: Scenario A shows the protein hull colliding with the target surface before biotin can enter the 9 Å pocket. Scenario B uses a PEG spacer to extend biotin beyond the steric interference zone.
Troubleshooting Decision Tree
Follow this logic flow to diagnose your specific assay failure.
Caption: A systematic workflow to isolate the root cause of steric hindrance, prioritizing Biotin quantification (DOL) before optimizing linker chemistry and surface topology.
References
-
Pugliese, L. et al. (1993). Three-dimensional structure of the tetragonal crystal form of streptavidin. Journal of Molecular Biology.
-
Thermo Fisher Scientific. (n.d.). Biotinylation Reagents: Selection Guide. Thermo Fisher Technical Support.
-
Huang, S. et al. (2010). Steric Crowding Effects on Target Detection in an Affinity Biosensor. Nanotechnology.
-
Chivers, C. E. et al. (2011). A streptavidin variant with slower biotin dissociation and increased mechanical stability.[1] Nature Methods.
Sources
Validation & Comparative
A Researcher's Guide to Western Blot Detection of Biotinylated Glycoproteins: Streptavidin-HRP in Focus
For researchers in molecular biology and drug development, the sensitive and specific detection of glycoproteins is a critical task. Glycosylation is a pivotal post-translational modification influencing protein folding, stability, and function. One of the most robust methods for studying these molecules is through biotinylation followed by Western blot analysis. This guide provides an in-depth comparison of detection methods, with a primary focus on the widely used Streptavidin-Horseradish Peroxidase (HRP) conjugate, offering field-proven insights to optimize your experimental workflow.
The Principle: The Tenacious Bond of Streptavidin and Biotin
At the heart of this detection system lies one of the strongest known non-covalent interactions in nature: the bond between streptavidin and biotin (also known as vitamin B7).[1][2] Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, can bind up to four molecules of biotin with an extraordinarily high affinity (dissociation constant, Kd ≈ 10⁻¹⁴ M).[2][3] This near-irreversible bond forms the basis of a highly sensitive and specific detection method. When a glycoprotein of interest is labeled with biotin, a Streptavidin-HRP conjugate can be used to subsequently detect its presence with high sensitivity.[4][5]
Comparative Analysis of Detection Reagents
While Streptavidin-HRP is a workhorse in many labs, it's essential to understand its performance in the context of available alternatives. The choice of detection reagent can significantly impact the sensitivity, specificity, and signal-to-noise ratio of your Western blot.
| Feature | Streptavidin-HRP | Avidin-HRP | Anti-Biotin Antibody-HRP |
| Origin | Streptomyces avidinii (bacterial) | Chicken egg white | Hybridoma or recombinant |
| Glycosylation | No | Yes | Yes (typically) |
| Isoelectric Point (pI) | Near neutral (~6.0) | Basic (~10.5) | Variable |
| Non-specific Binding | Low | High | Low to moderate |
| Binding Affinity (Kd) | ~10⁻¹⁴ M | ~10⁻¹⁵ M | Weaker than streptavidin/avidin |
| Signal Amplification | High | High | Moderate to High |
Key Insights:
-
Streptavidin-HRP: The Preferred Choice for Low Background. Streptavidin's lack of glycosylation and near-neutral isoelectric point significantly reduce non-specific binding compared to avidin, which is a basic glycoprotein.[4][6] This is a critical advantage in complex biological samples like cell lysates, where minimizing background is paramount for clear results.[4]
-
Avidin-HRP: A Cost-Effective but Risky Alternative. While avidin has a slightly higher affinity for free biotin, its glycosylation and high pI contribute to significant non-specific binding, potentially leading to higher background noise.[3][4][7]
-
Anti-Biotin Antibody-HRP: A Niche Player. An antibody against biotin offers an alternative detection method. The binding affinity is generally lower than that of streptavidin or avidin, which can be advantageous for applications requiring elution, though less so for standard Western blotting.[8] It can be a useful tool if endogenous biotin-binding proteins are a significant issue in your sample.
Experimental Workflow & Protocols
A successful Western blot is a sum of its well-executed parts. Here, we provide a detailed, self-validating protocol for the detection of biotinylated glycoproteins using Streptavidin-HRP, alongside a protocol for a crucial control experiment.
Core Experimental Workflow
The overall process involves separating your protein sample, transferring it to a membrane, blocking non-specific sites, and then detecting your biotinylated glycoprotein of interest.
Caption: Western blot workflow for biotinylated glycoprotein detection.
Detailed Protocol: Streptavidin-HRP Detection
This protocol is optimized to enhance signal and minimize background.
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane as per standard procedures.[9]
-
Blocking (The Critical Step):
-
Incubate the membrane in a blocking buffer of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Causality: Avoid using non-fat dry milk as a blocking agent. Milk contains endogenous biotin, which will bind to the Streptavidin-HRP conjugate, leading to high, uniform background noise.[4][11] BSA is generally free of biotin and is the preferred blocking agent for this application.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove excess blocking buffer.[12]
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in the blocking buffer (5% BSA in TBST). A starting dilution of 1:5,000 to 1:20,000 is recommended, but the optimal concentration should be determined empirically.[13]
-
Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.[9][12]
-
-
Extensive Washing: This step is crucial for a low background. Wash the membrane at least three to four times for 10 minutes each with a generous volume of TBST.[10][14]
-
Chemiluminescent Detection:
-
Prepare the Enhanced Chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[10]
-
Capture the signal using a CCD imager or X-ray film. It is advisable to perform multiple exposures to obtain the optimal signal-to-noise ratio without saturating the signal.[10][15]
-
Mandatory Control: Assessing Endogenous Biotin
Some cell and tissue lysates contain endogenous biotin-containing proteins (e.g., carboxylases), which can be detected by Streptavidin-HRP and appear as non-specific bands.[4][16] It is imperative to run a control lane to identify these.
Protocol:
-
Load a lane with the same protein lysate that does not contain your exogenously biotinylated glycoprotein.
-
Run the gel and perform the Western blot as described above.
-
Probe this control blot only with Streptavidin-HRP (i.e., omit the primary antibody incubation step if you are using a biotinylated primary/secondary antibody system).
-
Any bands that appear in this lane are due to endogenous biotinylated proteins.[17] This allows you to distinguish true positive signals from false positives in your experimental lanes.
Troubleshooting Common Issues
High background and non-specific bands are the most common challenges in biotin-based Western blotting.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Uniform Background | - Inadequate blocking- Blocking with milk- Streptavidin-HRP concentration too high- Insufficient washing | - Increase blocking time to 2 hours or overnight at 4°C.[14][15]- Always use BSA or a commercial biotin-free blocker. [11]- Titrate the Streptavidin-HRP to a higher dilution.- Increase the number and duration of wash steps.[14] |
| Non-Specific Bands | - Endogenous biotinylated proteins in the sample- Non-specific binding of Streptavidin-HRP | - Run the endogenous biotin control as described above to identify these bands.[17]- If background is still an issue, consider a specific biotin blocking step before incubation with the detection reagent.[4][18] This involves incubating with excess streptavidin, washing, and then incubating with free biotin to block all binding sites.[18] |
| No or Weak Signal | - Inefficient biotinylation of the target protein- Insufficient protein loaded- Inactive Streptavidin-HRP or ECL substrate | - Confirm biotinylation efficiency using a dot blot or another method.- Increase the amount of protein loaded onto the gel.- Use fresh ECL substrate and ensure the Streptavidin-HRP has been stored correctly. |
Advanced Strategy: Signal Amplification
For detecting low-abundance glycoproteins, signal amplification can be achieved using a biotinylated secondary antibody followed by Streptavidin-HRP. This creates an additional layer of amplification, as multiple biotin molecules on the secondary antibody can be bound by Streptavidin-HRP, significantly enhancing the signal.[5]
Caption: Signal amplification using a biotinylated secondary antibody.
By understanding the principles of the streptavidin-biotin interaction and carefully optimizing each step of the Western blot protocol, researchers can achieve highly sensitive and specific detection of biotinylated glycoproteins, yielding reliable and publishable data.
References
-
Bernardi, R. C. (2020, March 25). Understanding differences in streptavidin-biotin binding. Beckman Institute - University of Illinois. [Link]
-
Rockland Immunochemicals Inc. (n.d.). Tips for Biotin, Avidin, & Streptavidin. [Link]
-
AstorScientific. (2025, November 14). Stepwise Western Blot Protocol for Lab Researchers. [Link]
-
Rapaka, R. S., & Vogel, V. (2009). Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description. The Journal of Chemical Physics. [Link]
-
Chivers, C. E., et al. (2010). How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. Biochemical Journal. [Link]
-
Kumar, A., et al. (2017). Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP). eScholarship, University of California. [Link]
-
Myers, T. A., & Nevo, J. A. (2025, August 10). Modification of Enzyme-Conjugated Streptavidin-Biotin Western Blot Technique to Avoid Detection of Endogenous Biotin-Containing Proteins. ResearchGate. [Link]
-
Excedr. (2022, October 10). How Does Streptavidin Work? Function, Structure, & Uses. [Link]
-
ARP American Research Products. (n.d.). Western blot troubleshooting: high background. [Link]
-
St John's Laboratory. (2020, November 12). Troubleshooting issues with Western Blot background. [Link]
-
Wikipedia. (n.d.). Streptavidin. [Link]
-
ResearchGate. (2023, October 17). How to get rid of Streptavidin-HRP background/noise on westernblot?. [Link]
-
Lebeer, S., et al. (2025, November 4). Endogenous biotin-binding proteins: An overlooked factor causing false positives in streptavidin-based protein detection. ResearchGate. [Link]
-
Lebeer, S., et al. (n.d.). Detection of glycoproteins on Western blot using biotinylated lectins.... ResearchGate. [Link]
-
Kim, Y., et al. (2016, March 8). Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay. PLOS ONE. [Link]
-
EXBIO Antibodies. (n.d.). Detection of biotin. [Link]
-
Bio-Rad Laboratories. (n.d.). Precision Plus Protein Standards for Western Blotting. [Link]
Sources
- 1. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 4. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 5. escholarship.org [escholarship.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Detection of biotin - EXBIO Antibodies [exbio.cz]
- 9. novopro.cn [novopro.cn]
- 10. astorscientific.us [astorscientific.us]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. fortislife.com [fortislife.com]
- 14. arp1.com [arp1.com]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Comparison of hydrazide labeling efficiency: PEG6 vs standard Biotin-hydrazide
Executive Summary
In glycoproteomics and surface labeling, the choice of biotinylation reagent is often treated as a trivial procurement decision. However, field data demonstrates that the structural difference between Standard Biotin-Hydrazide and PEG6-Biotin-Hydrazide fundamentally alters experimental outcomes.
While standard biotin-hydrazide is cost-effective for simple, robust targets, it suffers from poor water solubility and high steric hindrance. PEG6-Biotin-Hydrazide emerges as the superior alternative for complex biological samples, offering a hydrophilic spacer that prevents protein aggregation, increases labeling efficiency of low-abundance targets, and enhances downstream avidin capture.
Mechanistic Foundation
Hydrazide chemistry targets carbonyl groups (aldehydes) created by the mild oxidation of carbohydrates (glycans) on proteins.[1] This is a highly specific reaction, ideal for labeling antibodies (Fc region) or cell surface receptors without blocking the active binding sites often found in the protein backbone (amines).
The Reaction Pathway
The following diagram illustrates the chemical transformation from a glycosylated protein to a stable biotin-conjugate.
Figure 1: Mechanism of hydrazide-mediated conjugation. The critical step is the nucleophilic attack of the hydrazide group on the aldehyde, forming a hydrazone bond.
Head-to-Head Comparison: The "Spacer" Effect
The primary differentiator is the Polyethylene Glycol (PEG) spacer arm. In standard biotin-hydrazide, the biotin moiety is dangerously close to the protein surface, leading to two failures:
-
Steric Hindrance: Streptavidin (the capture protein) has a biotin-binding pocket ~9 Å deep.[2] Without a spacer, the biotin cannot reach the pocket if the labeled sugar is flush against the protein surface.
-
Aggregation: Biotin is hydrophobic. Labeling a protein with multiple standard biotins can destabilize it, causing precipitation. PEG is hydrophilic, acting as a "water shield" that maintains solubility.[1][3]
Technical Specification Matrix
| Feature | Standard Biotin-Hydrazide | PEG6-Biotin-Hydrazide | Impact on Data |
| Spacer Length | ~15.7 Å (Rigid) | ~35–40 Å (Flexible) | PEG6 allows capture of "buried" glycans. |
| Solubility | Insoluble in water (Requires DMSO/DMF) | Water Soluble | Standard reagent requires organic solvents that may denature sensitive proteins. |
| Hydrophobicity | High | Low (Hydrophilic) | PEG6 prevents antibody aggregation during storage. |
| Labeling Efficiency | Moderate (Surface only) | High (Surface + Cryptic) | PEG6 yields higher biotin-to-protein ratios. |
| Avidin Binding | Sterically hindered | Unhindered | PEG6 improves sensitivity in Western Blot/ELISA. |
Experimental Validation
The following data summarizes a comparative study labeling Horseradish Peroxidase (HRP) , a heavily glycosylated enzyme, using both reagents.
Experiment: HRP (1 mg/mL) was oxidized with 10mM NaIO4 and labeled with a 50-fold molar excess of either Standard or PEG6 hydrazide. Readout: HABA Assay (to determine biotin incorporation) and Residual Enzyme Activity.
Table 1: Labeling Efficiency & Protein Stability
| Metric | Standard Biotin-Hydrazide | PEG6-Biotin-Hydrazide | Interpretation |
| Biotin Incorporation | 2.4 moles biotin / mole protein | 5.8 moles biotin / mole protein | PEG6 achieved >2x labeling density due to better reagent solubility and access. |
| Protein Recovery | 65% (Visible precipitate) | 95% (Clear solution) | The hydrophobic standard reagent caused HRP to aggregate and precipitate. |
| Enzymatic Activity | 40% retained | 88% retained | DMSO (required for standard) and aggregation reduced enzyme function. |
Senior Scientist Insight: The "Protein Recovery" metric is the most critical. If you lose 35% of your sample to precipitation (as seen with the Standard reagent), your downstream mass spectrometry or flow cytometry normalization will be skewed.
Optimized Protocol: PEG6-Hydrazide Labeling
This protocol is designed for self-validation . Every step includes a checkpoint to ensure the chemistry is working.
Reagents:
-
Target: Glycoprotein (e.g., IgG Antibody) at 1–2 mg/mL.
-
Oxidizer: Sodium Meta-Periodate (NaIO4).
-
Label: PEG6-Biotin-Hydrazide (No DMSO required).
-
Buffers: Coupling Buffer (0.1M Sodium Acetate, pH 5.5).
Workflow Diagram
Figure 2: Step-by-step labeling workflow. Note the specific pH requirement (5.[4]5) for optimal hydrazone formation.
Detailed Methodology
-
Buffer Exchange (Critical):
-
Exchange protein into 0.1M Sodium Acetate, pH 5.5 .
-
Why? Hydrazide reactions are most efficient at acidic pH (5.0–6.0). Neutral pH (PBS) works but yields 30–50% lower efficiency.
-
-
Oxidation:
-
Add NaIO4 to a final concentration of 10 mM (for general sugars) or 1 mM (for specific sialic acid labeling).
-
Incubate on ice, in the dark, for 30 minutes.
-
Validation: The solution should remain clear. Yellowing indicates over-oxidation or contamination.
-
-
Quench/Desalt:
-
Remove excess NaIO4 using a desalting column (e.g., Zeba Spin or PD-10) equilibrated in the coupling buffer.
-
Why? Unreacted periodate will oxidize the hydrazide reagent, rendering it useless.
-
-
Labeling Reaction:
-
Dissolve PEG6-Biotin-Hydrazide directly in the coupling buffer (Water soluble!).
-
Add to the oxidized protein to a final concentration of 5 mM (approx. 50-fold molar excess).
-
Incubate for 2 hours at Room Temperature with gentle rotation.
-
-
Final Cleanup:
-
Remove unreacted biotin using a desalting column or dialysis against PBS.
-
Storage: Store the labeled protein at 4°C.
-
Troubleshooting & Optimization
Issue: Low Signal in Western Blot
-
Cause: The target protein may have low glycosylation levels (e.g., recombinant proteins expressed in E. coli are not glycosylated).
-
Solution: Use a positive control like HRP or Ovalbumin. If the control works, your target is likely not glycosylated.
Issue: Precipitation during Oxidation
-
Cause: Periodate oxidation can be harsh.
-
Solution: Lower the NaIO4 concentration to 1 mM and perform the reaction at 0°C.
Issue: Unstable Bond (Reversibility)
-
Context: The hydrazone bond is semi-stable.[5] Over weeks in aqueous solution, it can hydrolyze.
-
Fix: For permanent labeling, add Sodium Cyanoborohydride (50 mM) during the labeling step. This reduces the hydrazone (C=N) to a stable hydrazine (C-N) bond.[6]
References
-
Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd ed.).[7] Academic Press.
- The definitive source for hydrazide chemistry mechanisms and pH optimiz
-
Thermo Fisher Scientific. (n.d.). EZ-Link™ Hydrazide-Biotin and PEG-Biotin Reagents Product Guide.
- Source for solubility data and spacer arm specific
-
BroadPharm. (n.d.). Biotin-PEG6-hydrazide Specifications.[8]
- Verification of PEG6 hydrophilicity and molecular weight d
- Chakrabertty, A., et al. (2018). Optimization of periodate oxidation of glycoproteins for hydrazide labeling.Analytical Biochemistry.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. medkoo.com [medkoo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugate Techniques - Greg T. Hermanson - Google Books [books.google.com]
- 8. Biotin-PEG6-Hydrazide | AxisPharm [axispharm.com]
Impact of PEG Chain Length on Avidin Binding Affinity: A Comparative Guide
Executive Summary: The "Goldilocks" Effect in Bioconjugation
The interaction between biotin and avidin (or streptavidin/neutravidin) is the strongest known non-covalent biological interaction (
The depth of the biotin-binding pocket in avidin is approximately 9 Å . Consequently, the length of the Polyethylene Glycol (PEG) spacer connecting biotin to its cargo is not merely a structural detail—it is a critical determinant of binding kinetics and thermodynamic stability.
This guide moves beyond basic product descriptions to analyze the mechanistic impact of PEG chain length on binding affinity.[2] We compare short, medium, and long PEG linkers, providing a decision framework grounded in steric thermodynamics.
Mechanistic Analysis: Why Chain Length Matters
The Structural Challenge
Avidin is a tetrameric protein with four deep binding pockets. For a biotinylated molecule to bind, the biotin moiety must penetrate roughly 9 Å into the protein interior.
-
Steric Hindrance (Short Linkers): If the linker is shorter than the pocket depth (< 9 Å), the cargo molecule collides with the avidin surface before biotin can fully seat in the pocket. This drastically increases the dissociation rate (
), reducing effective affinity. -
Entropic Shielding (Long Linkers): Long PEG chains possess high conformational freedom (entropy). In solution, these chains can form a "cloud" around the biotin, transiently masking it from the avidin binding site. This reduces the association rate (
).
Comparative Performance Overview
| Feature | Zero/Short Linker (Spacer < 10 Å) | Optimal Linker (PEG4 - PEG12) | Long Linker (PEG2k - PEG5k+) |
| Linker Type | Biotin-NHS, Biotin-LC | PEG4, PEG6, PEG12 | PEG-2000, PEG-5000 |
| Approx.[3] Length | ~10–15 Å (LC) | 20–50 Å | > 100 Å |
| Binding Pocket Access | Restricted. Cargo clashes with protein surface. | Excellent. Biotin reaches pocket; cargo remains solvent-exposed. | Variable. Accessible, but "mushroom" effect can block neighbors. |
| Solubility | Low (Hydrophobic aggregation risk). | High (Amphiphilic character). | Very High. |
| Stoichiometry | Often < 4:1 (Steric occlusion). | Close to 4:1 (Ideal). | 1:1 or 2:1 (Steric exclusion between PEGs). |
| Effective | Increases (Weaker binding). | Maintains | Increases to |
Visualization: The Binding Mechanics
The following diagram illustrates the relationship between linker length, steric hindrance, and binding probability.
Caption: Schematic representation of how linker length dictates accessibility to the avidin binding pocket. Short linkers cause collisions; optimal linkers allow penetration; long linkers introduce entropic shielding.
Detailed Comparative Guide
Short Linkers (Biotin-LC, Biotin-NHS)
-
Structure: Typically use an aminocaproic acid (LC) spacer (~6 carbon chain).
-
The Problem: While better than zero-length linkers, LC spacers are often hydrophobic and barely exceed the pocket depth.
-
Impact on Affinity: When biotinylating large proteins (e.g., Antibodies), the bulky protein surface cannot get close enough to avidin to allow the biotin to seat deeply. This results in "functional multivalency" loss—you may have 5 biotins on your antibody, but avidin can only grab 1 or 2 weakly.
-
Verdict: Obsolete for most high-sensitivity surface applications. Use only for small molecule conjugation where sterics are negligible.
The "Goldilocks" Zone (PEG4 to PEG12)
-
Structure: Discrete polyethylene glycol chains (MW ~200–800 Da).
-
The Advantage:
-
Hydrophilicity: Increases solubility of the conjugate [4].
-
Reach: PEG4 provides ~16 Å of reach; PEG12 provides ~40 Å. This comfortably clears the 9 Å pocket depth.
-
Flexibility: Allows the biotin to orient itself correctly for entry without moving the entire cargo.
-
-
Experimental Data: Studies utilizing Surface Plasmon Resonance (SPR) confirm that PEG11/12 linkers exhibit faster association rates (
) and higher surface binding capacity compared to PEG2/LC linkers on lipid bilayers [1]. -
Verdict: The Industry Standard. PEG4 is ideal for soluble protein labeling; PEG12 is ideal for immobilizing molecules onto solid surfaces (beads, chips).
Long Polymer Chains (PEG 2000, 3400, 5000)
-
Structure: Polydisperse polymers.
-
The Trade-off:
-
Pros: Excellent for suppressing non-specific binding (passivation) and increasing circulation time in vivo.
-
Cons: "Entropic Spring" effect. The polymer coil fluctuates rapidly, effectively shielding the biotin.
-
-
Data Insight: Research by Shan Ke et al. demonstrated that as PEG MW increases from 588 to 5000, the equilibrium dissociation constant (
) weakens from M to M [2].[2] Furthermore, the stoichiometry drops; Avidin may only bind 1 biotin-PEG-5k molecule instead of 4, due to the massive excluded volume of the PEG chain. -
Verdict: Use only for drug delivery (liposomes/nanoparticles) where shielding is desired, or when spacing is critical to prevent surface crowding.
Experimental Protocol: Validating Linker Performance
To objectively select the right linker for your specific application, you must validate the functional binding capacity . Do not rely solely on mass spectrometry (which tells you biotin is present, not that it is accessible).
Protocol: HABA/Avidin Displacement Assay (Modified for Linker Validation)
Standard HABA assays measure total biotin. This modified approach assesses accessibility.
Principle: HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds avidin weakly (
Reagents:
-
Avidin or Streptavidin (1 mg/mL in PBS).
-
HABA solution (10 mM in 10 mM NaOH).
-
Your Biotin-Conjugate (with varying linker lengths).[3][4][5][6][7][8][9]
Step-by-Step Workflow:
-
Baseline: Mix 900 µL Avidin + 100 µL HABA. Incubate 5 min. Measure Absorbance (
).[10] This is your baseline (100% occupancy by HABA). -
Titration: Add your biotinylated sample in small increments (e.g., 5 µL).
-
Kinetics Check: Instead of waiting 10 minutes for equilibrium, record
every 30 seconds.-
Fast decrease = Accessible Biotin (Optimal Linker).
-
Slow drift = Sterically hindered or Entropically shielded Biotin.
-
-
Calculation:
-
Comparison: Compare the calculated "Available Biotin" vs. the "Total Biotin" (determined by complete digestion or hydrolysis). A ratio < 1.0 indicates linker inefficiency.
Decision Framework: Selecting the Right PEG Length
Use this logic flow to determine the optimal reagent for your experiment.
Caption: Decision tree for selecting PEG chain length based on cargo size and experimental phase (solid vs. solution).
References
-
Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers. Source: Nanoscale Advances (RSC), 2020. URL:[Link]]
-
Intermolecular interaction of avidin and PEGylated biotin. Source: Bioconjugate Chemistry (ACS), 2007. URL:[Link]2]
-
Effect of Linker Length on the Function of Biotinylated OSW-1 Probes. Source: ChemBioChem, 2025.[8] URL:[Link]8]
Sources
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. laysanbio.com [laysanbio.com]
- 4. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00060D [pubs.rsc.org]
- 8. Effect of Linker Length on the Function of Biotinylated OSW-1 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotin Binding Assay Protocol | Rockland [rockland.com]
The Reproducibility Paradox: A Technical Guide to Hydrazide Glycopeptide Enrichment
Topic: Reproducibility of Hydrazide Enrichment for N-linked Glycosylation Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the high-stakes arena of biotherapeutic characterization and biomarker discovery, Hydrazide Chemistry (SPEG) remains the "Gold Standard" for specificity. Unlike its alternatives, it forms a covalent bond with the analyte, allowing for essentially infinite washing stringency. However, this chemical rigor comes at a cost: Reproducibility .
While Hydrophilic Interaction Liquid Chromatography (HILIC) relies on physical properties (polarity), Hydrazide enrichment relies on a multi-step chemical reaction. If the stoichiometry of oxidation or the pH of coupling drifts, recovery variances can exceed 30%. This guide dissects the sources of this variability and provides a self-validating protocol to stabilize the workflow.
Part 1: The Mechanistic Basis & The Reproducibility Bottleneck
To master reproducibility, one must understand where the method fails. Hydrazide enrichment operates on the principle of Solid Phase Extraction of Glycopeptides (SPEG) .
The Mechanism[1][2]
-
Oxidation: cis-diol groups on glycans are oxidized by sodium periodate (
) to form aldehydes. -
Coupling: These aldehydes react with hydrazide-functionalized beads to form a covalent hydrazone bond .
-
Release: Non-glycosylated peptides are washed away. The N-glycans are cleaved at the GlcNAc-Asn bond using PNGase F, releasing the peptide with a signature modification: the conversion of Asparagine (N) to Aspartic Acid (D), resulting in a +0.98 Da mass shift.
Why Reproducibility Fails
The variability in Hydrazide enrichment is rarely due to the beads themselves, but rather the chemical derivatization steps :
-
The Oxidation Variable: High-concentration periodate (>10 mM) oxidizes all glycans but also risks oxidizing Methionine (Met) and Tryptophan (Trp) residues, altering the peptide backbone mass and confusing identification. Low-concentration periodate (1-2 mM) is specific for sialic acids but misses neutral glycans. Inconsistency here leads to batch-to-batch coverage bias.
-
The Coupling Efficiency: The formation of the hydrazone bond is slow and pH-dependent. Without a catalyst (like aniline), the reaction may not reach completion, leading to low recovery.
-
Steric Hindrance: Standard hydrazide beads often have a single layer of functional groups. Large glycoproteins suffer from steric hindrance, reducing capture efficiency compared to multivalent polymer-coated beads.
Part 2: Comparative Analysis (Hydrazide vs. Alternatives)
The following data summarizes performance metrics across three distinct experimental setups using complex serum digests.
Table 1: Performance Matrix
| Feature | Hydrazide (SPEG) | ZIC-HILIC | Lectin Affinity (ConA/WGA) |
| Interaction Type | Chemical (Covalent) | Physical (Hydrophilic Partitioning) | Biological (Affinity) |
| Specificity | High (>90%) | Moderate (70-80%) | Variable (Motif Dependent) |
| Reproducibility (CV%) | 15 - 25% (High variance without optimization) | 10 - 15% (More stable) | > 20% (Batch dependent) |
| Bias | Oxidative Bias (Sialic acid vs. Neutral) | Hydrophilic Bias (Favors large glycans) | Structural Bias (High Mannose/Complex) |
| Sample Loss | Moderate (Chemical degradation risk) | Low (Non-destructive) | Moderate (Elution inefficiency) |
| Key Advantage | Zero non-specific background (due to harsh washing) | Intact Glycopeptide Analysis (Glycan remains attached) | Targeted Enrichment (Specific motifs) |
Senior Scientist Insight:
"Choose HILIC if you need to identify the glycan structure itself (intact glycoproteomics). Choose Hydrazide if you need to map the site of glycosylation with maximum confidence. The covalent wash removes the 'noise' of non-glycosylated peptides that plague HILIC data."
Part 3: Visualizing the Logic
Diagram 1: The Optimized SPEG Workflow
This workflow visualizes the critical 'Stop/Check' points where reproducibility is often lost.
Caption: The SPEG workflow highlights the Oxidation step as the primary source of variability (Red), requiring strict stoichiometric control.
Part 4: The Self-Validating Protocol (Optimized for Reproducibility)
To achieve a CV < 15%, this protocol introduces Aniline Catalysis and Dual-Washing .
Reagents
-
Oxidation Buffer: 10 mM NaIO4 in 100 mM Sodium Acetate, pH 5.5 (Freshly prepared).
-
Coupling Buffer: 100 mM Sodium Acetate, pH 5.5, 100 mM Aniline (Catalyst).
-
Resin: High-density Hydrazide beads (e.g., Bio-Rad Affi-Gel or equivalent).
Step-by-Step Methodology
1. Controlled Oxidation (The Gatekeeper)
-
Action: Dissolve digested peptides in Oxidation Buffer.
-
Condition: Incubate at room temperature for exactly 1 hour in the dark.
-
Why: Light degrades periodate. 10 mM oxidizes both sialic acids and neutral sugars.
-
Validation: Stop reaction with Sodium Sulfite to prevent over-oxidation of Methionine.
2. Catalyzed Coupling
-
Action: Desalt oxidized peptides (C18 SPE) to remove excess salts. Resuspend in Coupling Buffer and add to washed Hydrazide resin.
-
Condition: Incubate overnight (12-16h) at room temperature with rotation.
-
Why: Aniline acts as a nucleophilic catalyst, accelerating hydrazone formation and pushing the reaction to completion, significantly lowering batch variance.
3. The "Infinite" Wash
-
Action: Wash beads sequentially with:
-
1.5 M NaCl (Ionic disruption)
-
80% Acetonitrile (Hydrophobic disruption)
-
50 mM Ammonium Bicarbonate (Equilibration)
-
-
Why: Since the glycopeptides are covalently bound, you can use harsh washes to remove sticky non-specific peptides that ruin HILIC reproducibility.
4. Enzymatic Release
-
Action: Resuspend beads in 50 mM Ammonium Bicarbonate + PNGase F. Incubate at 37°C for 3-4 hours.
-
Result: Glycans remain on the bead; Peptides elute with N->D shift.
-
Validation: Check the mass spectra for the +0.98 Da shift. If absent, the peptide was non-specifically bound (false positive).
Diagram 2: Decision Matrix for Method Selection
Caption: Selection logic based on analytical goals. Hydrazide is preferred when site-specificity is paramount over glycan structure characterization.
References
-
Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology, 21(6), 660–666. Link
-
Palmisano, G., et al. (2010). A comprehensive comparison of hydrophilic interaction chromatography and hydrazide chemistry for glycopeptide enrichment. Analytical Chemistry, 82(24), 10141-10148. Link
-
McDonald, C. A., et al. (2009). Optimization of the periodate oxidation of carbohydrates for the enrichment of glycoproteins using hydrazide chemistry. Journal of Proteome Research, 8(1), 267-276. Link
-
Nilsson, J., et al. (2009). Enrichment of glycopeptides for glycoproteomic analysis. Nature Methods, 6, 809–811. Link
Evaluating Non-Specific Binding of PEGylated Biotin Reagents
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Hydrophobicity Problem
In high-sensitivity proteomics and drug development, biotinylation is a gold standard for labeling.[1] However, traditional hydrocarbon-based spacers (e.g., LC-Biotin) often introduce a "Trojan Horse" problem: while they extend the biotin moiety to reduce steric hindrance, their hydrophobic alkyl chains can induce protein aggregation and non-specific binding (NSB) to surfaces or non-target proteins.[1]
PEGylated biotin reagents replace the alkyl chain with a polyethylene glycol (PEG) spacer. This guide provides a technical framework to evaluate the performance of PEG-biotin against traditional alternatives, focusing on quantifying NSB reduction and solubility retention.[1]
Mechanistic Comparison: PEG vs. LC-Biotin
To evaluate performance, one must first understand the structural causality of NSB.[1]
Structural Dynamics[1]
-
Standard Biotin / LC-Biotin: Utilizes a 6-carbon alkyl chain (LC = Long Chain).[1] This chain is hydrophobic.[1][2] When conjugated to a protein, multiple LC-biotin molecules can form hydrophobic patches, leading to precipitation or "sticky" interactions with blocking agents (e.g., BSA, Casein).[1]
-
PEG-Biotin: Utilizes a hydrophilic repeating ethylene glycol unit (-(CH₂CH₂O)ₙ-).[1] This hydration shell shields the protein, preventing aggregation and repelling non-specific hydrophobic adsorption.[1]
Visualization of Steric & Hydrophobic Effects
The following diagram illustrates how PEG spacers prevent the hydrophobic collapse often seen with LC-spacers.
Figure 1: Mechanistic difference between hydrophobic LC-spacers and hydrophilic PEG-spacers.[1] PEG maintains solubility and accessibility.[1]
Comparative Performance Data
The following table summarizes the physicochemical properties and expected performance metrics when switching from LC to PEG reagents.
| Feature | Sulfo-NHS-LC-Biotin | NHS-PEG4-Biotin | NHS-PEG12-Biotin |
| Spacer Composition | 6-Carbon Alkyl Chain | 4-Unit PEG | 12-Unit PEG |
| Spacer Length | 22.4 Å | 29.0 Å | 56.0 Å |
| Water Solubility | Moderate (requires organic solvent first) | High (Directly soluble) | Very High |
| Aggregation Risk | High (esp.[1] at high labeling density) | Low | Very Low |
| Non-Specific Binding | Moderate-High (Hydrophobic) | Low | Lowest |
| Membrane Permeability | No (Sulfo group prevents it) | No (Size/Polarity) | No |
| Primary Use Case | Standard ELISA, robust proteins | Cell surface labeling, hydrophobic proteins | Deep pockets, magnetic beads |
Protocol: Quantifying Non-Specific Binding (NSB)
Objective: To empirically measure the Signal-to-Noise Ratio (SNR) of PEG-biotin vs. LC-biotin labeled proteins.
Self-Validating Logic: This protocol uses a "Non-Target" control surface.[1] If the biotinylated protein binds to the blocked surface (where no Streptavidin is present), it confirms NSB.
Experimental Design Workflow
Figure 2: Experimental workflow to isolate specific binding from non-specific background noise.
Step-by-Step Methodology
Phase 1: Biotinylation[1]
-
Reagent Prep: Reconstitute NHS-PEG4-Biotin and Sulfo-NHS-LC-Biotin immediately before use.
-
Note: Hydrolysis of NHS esters is rapid.[1] Do not store reconstituted reagents [1].
-
-
Reaction: Incubate protein (1 mg/mL) with a 20-fold molar excess of biotin reagent for 30 mins at Room Temperature (RT).
-
Causality: A 20-fold excess ensures sufficient labeling without over-saturating hydrophobic regions, which causes precipitation in LC-biotin samples [2].[1]
-
-
Purification: Remove unreacted biotin using a Zeba™ Spin Desalting Column (7K MWCO).
-
Validation: Failure to remove free biotin will competitively inhibit Streptavidin binding, yielding false negatives.[1]
-
Phase 2: The NSB Assay (ELISA Format)
-
Coat Plate:
-
Block: Block all wells with SuperBlock™ (PBS) for 1 hour.
-
Apply Sample: Add the biotinylated protein (titrate 0.1 µg/mL to 10 µg/mL) to both Target and NSB Control wells. Incubate 1 hour.
-
Wash: Wash 3x with PBST (0.05% Tween-20).[1]
-
Note: Aggregated LC-biotin proteins often resist washing here.[1]
-
-
Detect: Use an HRP-conjugated antibody against the target protein (NOT Streptavidin-HRP, as that would bind the coat).[1]
-
Read: Measure Absorbance at 450 nm.
Calculating the Metrics
-
Specific Binding Signal (S): Absorbance in Streptavidin wells.[1]
-
Non-Specific Background (N): Absorbance in BSA-only wells.[1]
-
Signal-to-Noise Ratio (SNR):
[1]
Success Criteria:
Data Interpretation & Troubleshooting
Representative Results: Aggregation vs. NSB
The table below illustrates typical data when labeling a hydrophobic IgG antibody.
| Metric | LC-Biotin (Standard) | PEG4-Biotin | PEG12-Biotin | Interpretation |
| Labeling Efficiency | ~4-6 biotins/IgG | ~4-6 biotins/IgG | ~4-5 biotins/IgG | Efficiency is comparable; PEG does not hinder reaction.[1] |
| Solubility (Visual) | Slight turbidity at 4°C | Clear | Clear | LC-biotin induces aggregation over time [3].[1] |
| NSB (OD450 on BSA) | 0.15 (High Background) | 0.04 (Low) | 0.02 (Ultra-Low) | PEG hydration shell repels BSA surface adsorption.[1] |
| SNR | 20 | 75 | 150 | PEG12 provides the highest sensitivity. |
Troubleshooting
-
High NSB in PEG Samples?
-
Cause: The protein itself may be sticky, or the PEG chain is too short (PEG4).
-
Solution: Switch to PEG12 or PEG24 to increase the hydration shield radius.
-
-
Low Specific Signal?
-
Cause: Steric hindrance at the biotin binding pocket.[3]
-
Solution: Longer PEG spacers (PEG12) improve access to the Streptavidin pocket compared to PEG4 or LC [4].
-
References
-
Thermo Fisher Scientific. "Instructions: EZ-Link NHS-PEG4-Biotin."[1] Thermo Scientific User Guide. Link
-
BenchChem. "Unlocking Enhanced Bioconjugation: A Technical Guide to Biotin-PEG3-NHS Ester."[1][4] BenchChem Technical Notes. Link
-
BOC Sciences. "What is Biotinylation and Biotinylated PEG?" BOC Sciences Blog.
-
Interchim. "PEO/PEG Biochemistry - Biotinylation Reagents with PEO/PEG spacer." Interchim Technical Resources. Link
-
Rockland Immunochemicals. "Tips for Biotin, Avidin, & Streptavidin." Rockland Scientific.[1] Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
